molecular formula C16H14N2O2 B029165 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine CAS No. 917252-78-9

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine

Cat. No.: B029165
CAS No.: 917252-78-9
M. Wt: 266.29 g/mol
InChI Key: GGBGKTKRISZKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine ( 917252-78-9) is a high-value chemical intermediate with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol. This off-white to white solid exhibits a melting point of 191-192°C and is slightly soluble in chloroform and methanol, requiring storage at -20°C for stability. This compound is primarily recognized in pharmaceutical research as a specified impurity (Zolpidem Impurity 71) of the hypnotic drug Zolpidem, making it a critical reference standard in analytical chemistry for quality control and method development. Its core structure, the imidazo[1,2-a]pyridine scaffold, is of significant interest in medicinal chemistry due to its diverse pharmacological properties. Researchers utilize this methyl ester derivative as a key synthetic precursor for further exploration; the methoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, such as amides, facilitating the creation of novel chemical libraries for biological screening. Key Applications: • Analytical Reference Standard: For the identification and quantification of Zolpidem-related impurities in compliance with regulatory guidelines. • Medicinal Chemistry Intermediate: As a versatile building block for the synthesis of novel imidazo[1,2-a]pyridine derivatives with potential biological activity. • Pharmacological Research: The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known to be associated with anti-inflammatory and anti-cancer properties in research settings, acting through mechanisms such as the modulation of transcription factors like NF-κB. Handling Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-3-5-12(6-4-11)14-10-18-9-13(16(19)20-2)7-8-15(18)17-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBGKTKRISZKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582096
Record name Methyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917252-78-9
Record name Methyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Intricate Dance of Life and Death: A Technical Guide to the Anticancer Mechanisms of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological activities.[1][2] In recent years, derivatives of this scaffold have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of malignancies including breast, lung, colon, melanoma, and cervical cancers.[1][3][4] This guide delves into the intricate molecular mechanisms by which these compounds exert their cytotoxic effects, providing a comprehensive resource for researchers and drug developers in the field of oncology. We will explore their primary molecular targets, the signaling pathways they modulate, and the ultimate cellular fates they induce. Furthermore, this guide will equip you with the fundamental experimental protocols to investigate these mechanisms in your own research.

I. The Multi-pronged Assault: Targeting Key Cancer Cell Vulnerabilities

Imidazo[1,2-a]pyridine derivatives do not rely on a single mode of action. Instead, they launch a multi-pronged assault on cancer cells, targeting several key vulnerabilities simultaneously. This pleiotropic activity is a significant advantage, as it can potentially overcome the notorious adaptability and resistance mechanisms of tumors. The primary mechanisms of action can be broadly categorized as follows:

  • Inhibition of Pro-Survival Signaling Pathways: A predominant mechanism is the potent inhibition of the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[1][3][5][6][7]

  • Induction of Programmed Cell Death (Apoptosis): By shutting down survival signals and activating pro-death pathways, these derivatives efficiently trigger apoptosis, the cell's intrinsic suicide program.[3][8][9][10]

  • Induction of Cell Cycle Arrest: Imidazo[1,2-a]pyridine derivatives can halt the relentless proliferation of cancer cells by inducing cell cycle arrest at critical checkpoints, most notably the G2/M and G0/G1 phases.[3][7][8][9]

  • Disruption of the Cytoskeleton: A subset of these compounds functions as microtubule-targeting agents, interfering with the dynamic instability of microtubules, which is essential for cell division, intracellular transport, and maintenance of cell shape.[1][10][11]

  • Targeting Other Oncogenic Kinases: The versatility of the imidazo[1,2-a]pyridine scaffold allows for the design of inhibitors targeting other crucial cancer-related kinases, such as Cyclin-Dependent Kinases (CDKs), c-Met, and c-KIT.[1][12]

  • Induction of Oxidative Stress and DNA Damage: Some derivatives have been shown to induce the production of reactive oxygen species (ROS) and cause DNA damage, further contributing to their cytotoxic effects.[3][9][10]

II. Deconstructing the Molecular Onslaught: A Closer Look at the Mechanisms

A. Taming the Beast: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a linchpin of cancer cell survival. Its aberrant activation promotes cell growth, proliferation, and resistance to apoptosis. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3Kα isoform.[3][7]

By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, a key downstream effector. This, in turn, leads to the deactivation of mTOR, a master regulator of protein synthesis and cell growth. The net result is a cascade of events that culminates in decreased cell proliferation and the induction of apoptosis.[5][13]

PI3K_Akt_mTOR_Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivative PI3K PI3K Imidazopyridine->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

B. Flipping the Switch: Induction of Apoptosis

Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis to achieve immortality. Imidazo[1,2-a]pyridine derivatives can reinstate this crucial process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Inhibition of the PI3K/Akt pathway leads to an imbalance in the Bcl-2 family of proteins, with an increase in pro-apoptotic members like Bax and a decrease in anti-apoptotic members like Bcl-2. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspase-9 and the downstream executioner caspase-3.[3]

  • Extrinsic Pathway: Some derivatives have been shown to upregulate the expression of death receptors on the cell surface, making them more susceptible to apoptosis initiated by external ligands. This pathway culminates in the activation of caspase-8 and subsequently caspase-3.[8]

The activation of executioner caspases leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[8]

C. Halting the Engine: Cell Cycle Arrest

Uncontrolled cell division is a hallmark of cancer. Imidazo[1,2-a]pyridine derivatives can effectively put the brakes on this process by inducing cell cycle arrest. This is often mediated by the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[8]

Upon treatment with these compounds, p53 levels increase, leading to the transcriptional activation of the p21 gene. The p21 protein then binds to and inhibits cyclin-CDK complexes, which are the engines that drive the cell cycle forward. This results in cell cycle arrest, typically at the G2/M or G0/G1 transition, providing time for the cell to either repair the damage or undergo apoptosis.[3][8]

Cell_Cycle_Arrest Imidazopyridine Imidazo[1,2-a]pyridine Derivative p53 p53 Imidazopyridine->p53 Upregulation p21 p21 p53->p21 Upregulation Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibition Arrest Cell Cycle Arrest (G2/M, G0/G1) p21->Arrest CellCycle Cell Cycle Progression Cyclin_CDK->CellCycle Promotes

Caption: Induction of cell cycle arrest by imidazo[1,2-a]pyridine derivatives.

D. Dismantling the Scaffolding: Microtubule Disruption

Microtubules are dynamic polymers that form a crucial part of the cell's cytoskeleton. Their constant assembly and disassembly are vital for mitosis, the process of cell division. A number of imidazo[1,2-a]pyridine derivatives have been shown to interfere with microtubule dynamics, acting as tubulin polymerization inhibitors.[1][10]

By binding to tubulin, the building block of microtubules, these compounds prevent its polymerization into functional microtubules. This disruption of the microtubule network leads to the arrest of cells in the M-phase of the cell cycle (mitotic arrest) and ultimately triggers apoptosis.[10][11]

III. The Investigator's Toolkit: Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of well-established in vitro assays are indispensable. Here, we provide a detailed, step-by-step guide to some of the most critical experimental workflows.

A. Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells can convert MTT into a purple formazan product, the amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyridine derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

B. Quantifying Apoptosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, such as late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10]

C. Analyzing Cell Cycle Distribution: Propidium Iodide Staining

This method uses the DNA-intercalating agent propidium iodide to stain the cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[3]

D. Probing Protein Expression: Western Blotting

Western blotting is a powerful technique to detect and quantify the levels of specific proteins in a cell lysate. This is crucial for validating the effects of imidazo[1,2-a]pyridine derivatives on signaling pathways and the expression of apoptosis- and cell cycle-related proteins.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, cleaved caspase-3, p53, p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[8][14]

IV. Data at a Glance: Cytotoxic Activity of Selected Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of some representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[3]
Compound 6 WM115 (Melanoma)10.2[3]
Compound 6 HeLa (Cervical)34.8[3]
IP-5 HCC1937 (Breast)45[8]
IP-6 HCC1937 (Breast)47.7[8]
IP-7 HCC1937 (Breast)79.6[8]
9d HeLa (Cervical)10.89[15]
9d MCF-7 (Breast)2.35[15]
12b Hep-2 (Laryngeal)11[16]
12b HepG2 (Liver)13[16]
12b MCF-7 (Breast)11[16]
12b A375 (Melanoma)11[16]
13k HCC827 (Lung)0.09[7]
6d A549 (Lung)2.8[10]

V. Conclusion and Future Directions

Imidazo[1,2-a]pyridine derivatives represent a highly versatile and promising class of anticancer agents. Their ability to target multiple key oncogenic pathways, including PI3K/Akt/mTOR signaling, cell cycle progression, and microtubule dynamics, underscores their therapeutic potential. The induction of apoptosis is a common and desirable outcome of treatment with these compounds.

The in-depth understanding of their mechanisms of action, facilitated by the experimental approaches detailed in this guide, is paramount for their continued development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific molecular targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and clinical settings.

  • Combination Therapies: To explore the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing chemotherapeutic agents or targeted therapies to overcome drug resistance.

By continuing to unravel the intricate molecular pharmacology of this privileged scaffold, the scientific community can pave the way for the development of novel and effective cancer therapies.

VI. References

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). National Center for Biotechnology Information. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (n.d.). ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). International Journal of Cancer Research and Treatment. [Link]

  • (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (2019). ResearchGate. [Link]

  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2023). ResearchGate. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). Royal Society of Chemistry. [Link]

  • Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. (2022). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). National Center for Biotechnology Information. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. [Link]

  • Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021). PubMed. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). PubMed. [Link]

Sources

An In-depth Technical Guide to the Biological Activity Screening of Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] This nitrogen-bridged heterocyclic system is a cornerstone in the development of numerous therapeutic agents.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antitubercular, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1] Several commercially available drugs, such as zolpidem and alpidem, are based on this versatile scaffold.[1][4] The significant interest in imidazo[1,2-a]pyridines as potential anticancer agents stems from their ability to potently inhibit cancer cell growth, often by targeting survival kinases.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of novel imidazo[1,2-a]pyridine compounds to uncover and validate their therapeutic potential.

Section 1: Strategic Planning for a Robust Screening Cascade

A successful screening campaign for novel imidazo[1,2-a]pyridine compounds hinges on a well-defined, multi-tiered strategy. The goal is to efficiently identify potent and selective compounds while minimizing the risk of late-stage failures. This involves a logical progression from broad primary screens to more focused secondary and mechanistic assays.

Defining the Therapeutic Target and Scope

The initial and most critical step is to define the intended therapeutic area. The broad bioactivity of the imidazo[1,2-a]pyridine scaffold necessitates a focused approach.[1] Will the compounds be screened for anticancer, antimicrobial, or other activities? This decision will dictate the entire screening cascade, from the choice of cell lines and assays to the interpretation of results. For instance, an anticancer screen will focus on a panel of human cancer cell lines, while an antitubercular screen will utilize specific strains of Mycobacterium tuberculosis.[7][8][9]

The Screening Funnel: A Conceptual Workflow

The screening process is best visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a few promising leads. This approach ensures that resources are allocated efficiently, with more complex and expensive assays reserved for the most promising candidates.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action (MoA) Studies cluster_3 In Vivo & Preclinical Studies Primary_Screen High-Throughput Primary Screening (e.g., Cell Viability Assays) Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Active Compounds Selectivity_Panel Selectivity & Specificity Assays Dose_Response->Selectivity_Panel Potent Hits Target_ID Target Identification & Validation Selectivity_Panel->Target_ID Selective Hits Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis ADME_Tox ADME/Tox Profiling Pathway_Analysis->ADME_Tox Validated Leads In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo

Caption: A generalized workflow for screening novel imidazo[1,2-a]pyridine compounds.

Section 2: Primary Screening: Identifying Initial Hits

The primary screen is the first experimental filter, designed to rapidly assess the biological activity of a large library of imidazo[1,2-a]pyridine analogs. The choice of assay is paramount and should be robust, reproducible, and amenable to high-throughput screening (HTS).

Cell-Based Assays: A Holistic First Look

For indications like cancer, cell-based assays provide a physiologically relevant context by evaluating the compound's effect on intact cells.

The most common primary screen for anticancer activity involves assessing the ability of the compounds to reduce cell viability or proliferation.[6] Tetrazolium-based colorimetric assays are widely used due to their simplicity and scalability.[10][11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Metabolically active cells reduce the yellow MTT to a purple formazan product, which is solubilized and quantified.[11]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[10][11][12]

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of tetrazolium salt to insoluble formazanInexpensive, well-establishedRequires a solubilization step, potential for compound interference
XTT Reduction of tetrazolium salt to soluble formazanSimpler protocol (no solubilization), continuous assay possibleMore expensive than MTT, potential for compound interference
Resazurin Reduction of blue resazurin to pink, fluorescent resorufinHighly sensitive, non-toxic to cellsCan be sensitive to light and pH changes
ATP-based Quantification of ATP as a marker of metabolically active cellsHighly sensitive, rapidReagents can be expensive, ATP levels can fluctuate

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel imidazo[1,2-a]pyridine compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent with the electron-coupling reagent.

  • Reagent Addition: Add the XTT reagent mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Target-Based Assays: A Focused Approach

If a specific molecular target for the imidazo[1,2-a]pyridine series is hypothesized or known, a target-based primary screen can be employed. This is common for kinase inhibitors, where the inhibitory effect on a specific kinase is measured.[5][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the imidazo[1,2-a]pyridine compounds at various concentrations to a 96- or 384-well plate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by ATP to start the reaction.

  • Incubation: Incubate at room temperature for a specified time.

  • Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control.

Section 3: Secondary Screening and Hit Validation

Compounds that show significant activity in the primary screen ("hits") are advanced to secondary screening for confirmation and further characterization.

Dose-Response Analysis and IC50 Determination

The potency of the hit compounds is determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). This involves testing the compounds over a wider range of concentrations.

Table 2: Example IC50 Data for Novel Imidazo[1,2-a]pyridine Compounds against Cancer Cell Lines

Compound IDCell Line A IC50 (µM)Cell Line B IC50 (µM)Cell Line C IC50 (µM)
IMP-0015.28.112.5
IMP-0021.82.53.1
IMP-003> 50> 50> 50
Positive Control0.50.81.2
Selectivity and Specificity Profiling

A crucial step is to assess the selectivity of the hit compounds. For anticancer agents, this involves testing against a panel of different cancer cell lines and, importantly, against non-cancerous cell lines to determine a therapeutic window. For target-based hits, screening against a panel of related enzymes (e.g., other kinases) is essential to determine specificity.

Section 4: Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its biological effect is critical for lead optimization and further development.

Target Identification and Validation

For compounds identified through phenotypic screens (e.g., cell viability), the molecular target is often unknown. Target identification is a key step in drug discovery and can be approached using various methods.[14][15][16][17]

G cluster_0 Target Identification Strategies Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Identified_Target Identified Target Affinity_Chromatography->Identified_Target Expression_Profiling Gene/Protein Expression Profiling Expression_Profiling->Identified_Target Genetic_Screens Genetic Screens (e.g., shRNA, CRISPR) Genetic_Screens->Identified_Target Computational_Methods In Silico Target Prediction Computational_Methods->Identified_Target Active_Compound Active Imidazo[1,2-a]pyridine Active_Compound->Affinity_Chromatography Active_Compound->Expression_Profiling Active_Compound->Genetic_Screens Active_Compound->Computational_Methods Target_Validation Target Validation Identified_Target->Target_Validation

Caption: Common strategies for identifying the molecular target of a bioactive compound.

Once a putative target is identified, it must be validated to confirm that its modulation is responsible for the observed phenotype.[14][15][16][18] This can be achieved through techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the target gene, which should mimic the effect of the compound.

Cellular and Molecular Assays for MoA Studies

A variety of assays can be employed to dissect the cellular and molecular mechanisms of action.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a standard method. Some imidazo[1,2-a]pyridines have been shown to cause G2/M or G0/G1 phase arrest.[5][6]

  • Apoptosis Assays: To investigate if the compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry, or western blotting for apoptosis-related proteins (e.g., caspases, PARP, Bcl-2 family proteins) can be used.[5][6]

  • Signaling Pathway Analysis: Western blotting is a powerful technique to examine the effect of the compound on key signaling pathways. For example, many imidazo[1,2-a]pyridine anticancer compounds have been shown to inhibit the PI3K/Akt/mTOR pathway.[5]

  • Enzyme Inhibition Kinetics: For compounds that target enzymes, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[19][20][21][22][23]

Section 5: Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to de-risk drug candidates and avoid costly late-stage failures.[24][25][26][27]

In Vitro ADME Assays

A suite of in vitro assays can provide valuable early insights into the drug-like properties of the compounds.

  • Solubility: Thermodynamic and kinetic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to predict intestinal absorption.[25]

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to assess metabolic stability and identify potential metabolites.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the extent of binding to plasma proteins.

  • CYP450 Inhibition: Assays to evaluate the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.

In Vitro Toxicity Assays

Early toxicity screening helps to flag compounds with potential safety liabilities.

  • Cytotoxicity in Non-Cancerous Cells: As mentioned earlier, assessing cytotoxicity in normal cell lines is a primary indicator of potential toxicity.

  • hERG Inhibition Assay: To assess the risk of cardiac toxicity.

  • Genotoxicity Assays: Such as the Ames test (bacterial reverse mutation assay) to evaluate mutagenic potential.

Conclusion: A Pathway to Novel Therapeutics

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic candidates. A systematic and logically designed screening cascade, as outlined in this guide, is essential for efficiently identifying and validating the biological activity of new derivatives. By integrating cellular and molecular biology techniques with early ADME/Tox profiling, researchers can effectively navigate the path from initial hit discovery to the identification of promising lead compounds for further preclinical and clinical development. The key to success lies in a deep understanding of the underlying biology and the application of robust, validated assay methodologies.

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022, September 17). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. Retrieved January 23, 2026, from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022, June 22). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025, December 31). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? - PubMed Central - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Target Identification and Validation. (n.d.). Sartorius. Retrieved January 23, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021, September 3). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Target identification and validation in research. (n.d.). WJBPHS. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. (2024, December 11). PubMed. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2023, September 4). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase.. (2011, November 12). AACR Publications. Retrieved January 23, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A Pipeline for Drug Target Identification and Validation - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025, August 8). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025, November 28). PubMed. Retrieved January 23, 2026, from [Link]

  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023, April 26). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Research Square. Retrieved January 23, 2026, from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. Retrieved January 23, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved January 23, 2026, from [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Target identification and validation. (n.d.). Fiveable. Retrieved January 23, 2026, from [Link]

  • Enzyme Inhibition. (n.d.). In-vitro In-vivo In-silico Journal. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (IMP) scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This versatile core has led to the development of several clinically used drugs.[1] In the realm of oncology, numerous IMP derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis and causing cell cycle arrest.[3][4]

This document provides a comprehensive in vitro testing protocol for a novel derivative, 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine (hereinafter referred to as IMP-X). The proposed workflow is designed to systematically evaluate its anticancer potential, starting with a broad cytotoxicity screening and progressing to more detailed mechanistic studies. This protocol is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Strategic Rationale for In Vitro Testing

The primary objective of this protocol is to efficiently and robustly characterize the anticancer profile of IMP-X. The experimental design is hierarchical, beginning with a broad screening to identify sensitive cancer cell lines and determine the compound's potency. Subsequent assays are designed to elucidate the underlying mechanism of action. This tiered approach ensures a logical progression of experiments and cost-effective use of resources.[5]

The selection of assays is based on the known biological activities of the imidazo[1,2-a]pyridine class of compounds, which frequently exert their anticancer effects through the induction of programmed cell death (apoptosis) and interference with cell cycle progression.[3][4]

Experimental Workflow

The proposed in vitro testing of IMP-X will follow a three-stage process:

  • Phase 1: Cytotoxicity Screening: To determine the half-maximal inhibitory concentration (IC50) of IMP-X across a panel of human cancer cell lines.

  • Phase 2: Mechanistic Investigation - Cell Cycle Analysis: To assess the effect of IMP-X on cell cycle distribution.

  • Phase 3: Mechanistic Investigation - Apoptosis Induction: To confirm and quantify the induction of apoptosis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cell Cycle Analysis cluster_2 Phase 3: Apoptosis Confirmation start IMP-X Stock Solution Preparation cytotoxicity Cytotoxicity Assay (MTT/XTT) start->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Flow Cytometry for Cell Cycle ic50->cell_cycle Proceed with IC50 concentration apoptosis_assay Annexin V/PI Staining ic50->apoptosis_assay Proceed with IC50 concentration cycle_analysis Analysis of G1/S/G2-M Phases cell_cycle->cycle_analysis apoptosis_analysis Quantification of Apoptotic Cells apoptosis_assay->apoptosis_analysis

Caption: A streamlined workflow for the in vitro evaluation of IMP-X.

Phase 1: Cytotoxicity Screening

Objective

To determine the cytotoxic activity of IMP-X against a panel of human cancer cell lines and establish the IC50 value for each.

Rationale

A cytotoxicity assay is the foundational first step in assessing the anticancer potential of a novel compound.[6] The MTT or XTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[7] By testing the compound across a range of concentrations, a dose-response curve can be generated to calculate the IC50, a key measure of a drug's potency.[7] A panel of cell lines from different tissue origins (e.g., breast, lung, colon) is recommended to identify any potential tissue-specific sensitivity.

Protocol 1: MTT/XTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of IMP-X in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

    • Treat the cells with the various concentrations of IMP-X and controls for 48-72 hours.

  • MTT/XTT Reagent Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Alternatively, for the XTT assay, add the XTT reagent according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement:

    • For the MTT assay, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • For the XTT assay, the formazan product is soluble, and the absorbance can be read directly.

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation
Cancer Cell LineTissue of OriginIMP-X IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExample: 25.3 ± 3.1Example: 0.9 ± 0.1
A549Lung CarcinomaExample: 32.8 ± 4.5Example: 1.5 ± 0.2
HT-29Colon AdenocarcinomaExample: 18.5 ± 2.6Example: 1.1 ± 0.1
PC-3Prostate CarcinomaExample: 41.2 ± 5.3Example: 2.8 ± 0.3
Note: Data are presented as mean ± standard deviation from three independent experiments. The above values are for illustrative purposes.

Phase 2: Cell Cycle Analysis

Objective

To determine if the cytotoxic effect of IMP-X is associated with an arrest at a specific phase of the cell cycle.

Rationale

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent cell death.[8] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the DNA content of a cell population, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7] An accumulation of cells in a particular phase following treatment with IMP-X would suggest interference with cell cycle checkpoints.

G start Cells Treated with IMP-X (IC50) harvest Harvest and Fix Cells start->harvest stain Stain with Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow analysis Quantify Cell Cycle Phases flow->analysis

Sources

Application Notes and Protocols for the Investigation of Imidazo[1,2-a]pyridine Derivatives as 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Nexus of Inflammation

Inflammation is a fundamental biological response, but its dysregulation is a cornerstone of numerous chronic diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[1] A pivotal pathway in the inflammatory cascade is the 5-lipoxygenase (5-LO) pathway, which is responsible for the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.[2][3][4] The enzyme 5-lipoxygenase catalyzes the initial steps in the conversion of arachidonic acid to these inflammatory mediators.[2] Consequently, the inhibition of 5-LO presents a rational and targeted approach for the development of novel anti-inflammatory therapeutics with potentially improved safety profiles compared to broader-acting agents.[2]

While specific experimental data for 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine as a 5-LO inhibitor is not extensively documented in publicly available literature, the imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of potent 5-LO inhibitors.[5][6][7][8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of novel imidazo[1,2-a]pyridine derivatives, such as this compound, as potential 5-LO inhibitors. The protocols and methodologies outlined herein are based on established principles of 5-LO inhibitor screening and characterization.

The 5-Lipoxygenase Signaling Pathway: A Closer Look

The 5-LO pathway is a critical branch of the arachidonic acid cascade. In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and presented to 5-lipoxygenase by the 5-lipoxygenase-activating protein (FLAP).[11][12] 5-LO then catalyzes the formation of leukotriene A4 (LTA4), which is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[12][13] These leukotrienes exert their pro-inflammatory effects by binding to their respective receptors, leading to bronchoconstriction, increased vascular permeability, and the recruitment of immune cells.[3][4]

5-LO Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid LTA4 LTA4 Arachidonic Acid->LTA4 5-LO FLAP FLAP 5-LO 5-LO FLAP->5-LO activates LTB4 LTB4 LTA4->LTB4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Pro-inflammatory Effects Pro-inflammatory Effects LTB4->Pro-inflammatory Effects Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Pro-inflammatory Effects Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor->FLAP may inhibit Imidazo[1,2-a]pyridine Inhibitor->5-LO inhibits

Caption: The 5-Lipoxygenase (5-LO) signaling cascade and potential points of inhibition.

Inhibitors of this pathway can act through several mechanisms, including direct inhibition of the 5-LO enzyme, or by targeting the 5-lipoxygenase-activating protein (FLAP), which is essential for presenting arachidonic acid to 5-LO.[11][14][15][16] The renowned 5-LO inhibitor, Zileuton, functions by directly inhibiting the 5-lipoxygenase enzyme.[13][17][18][19]

Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial for the characterization of novel 5-LO inhibitors. The following workflow provides a logical progression from initial in vitro screening to in vivo validation.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell-Free 5-LO Enzyme Assay Cell-Free 5-LO Enzyme Assay Cell-Based Leukotriene Assay Cell-Based Leukotriene Assay Cell-Free 5-LO Enzyme Assay->Cell-Based Leukotriene Assay Determine IC50 Cytotoxicity Assay Cytotoxicity Assay Cell-Based Leukotriene Assay->Cytotoxicity Assay Confirm cellular activity Animal Model of Inflammation Animal Model of Inflammation Cytotoxicity Assay->Animal Model of Inflammation Assess safety profile Pharmacokinetic Studies Pharmacokinetic Studies Animal Model of Inflammation->Pharmacokinetic Studies Evaluate in vivo efficacy Data Analysis & Lead Optimization Data Analysis & Lead Optimization Pharmacokinetic Studies->Data Analysis & Lead Optimization Compound Synthesis & Purification Compound Synthesis & Purification Compound Synthesis & Purification->Cell-Free 5-LO Enzyme Assay

Caption: A structured workflow for the screening and validation of novel 5-LO inhibitors.

Quantitative Data on Imidazo[1,2-a]pyridine-Based 5-LO Inhibitors

While data for the specific title compound is unavailable, a study on a series of imidazo[1,2-a]pyridine-based compounds has demonstrated their potential as potent 5-LO inhibitors.[5] The following table summarizes the inhibitory concentrations (IC50) for a representative compound from this class.

CompoundCell-Free 5-LO IC50 (µM)Intact Cell 5-LO IC50 (µM)
N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine0.10.16

Data sourced from Hieke et al., Bioorg Med Chem Lett, 2012.[5]

Detailed Protocols

Protocol 1: Cell-Free 5-Lipoxygenase Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available 5-lipoxygenase inhibitor screening kits and provides a method to assess the direct inhibitory effect of a compound on the 5-LO enzyme.

Principle: The assay measures the activity of 5-LO through a fluorometric probe that is oxidized in the presence of the enzyme and its substrate, leading to an increase in fluorescence. A decrease in the rate of fluorescence increase in the presence of the test compound indicates inhibition of the enzyme.

Materials:

  • Recombinant human 5-LO enzyme

  • 5-LO Assay Buffer (e.g., Tris-HCl or similar, pH 7.4)

  • LOX Probe (a fluorogenic substrate)

  • LOX Substrate (e.g., arachidonic acid)

  • Zileuton (positive control)

  • Test compound (e.g., this compound)

  • 96-well white microplate with a flat bottom

  • Multi-well fluorometer (Ex/Em = 500/536 nm)

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and Zileuton in DMSO.

    • Dilute the 5-LO enzyme, LOX probe, and LOX substrate in 5-LO Assay Buffer to the desired working concentrations as recommended by the supplier or determined through optimization.

  • Assay Setup:

    • Add 50 µL of 5-LO Assay Buffer to all wells.

    • Sample Wells: Add 10 µL of the test compound at various concentrations.

    • Positive Control Wells: Add 10 µL of Zileuton at a concentration known to inhibit 5-LO.

    • Vehicle Control Wells: Add 10 µL of DMSO.

    • Enzyme Addition: Add 20 µL of the diluted 5-LO enzyme to all wells except the background control wells.

    • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the LOX substrate to all wells to initiate the reaction.

    • Immediately begin measuring the fluorescence intensity in kinetic mode at an excitation of 500 nm and an emission of 536 nm. Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence units per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable non-linear regression model.

Protocol 2: Cell-Based Leukotriene B4 (LTB4) Production Assay

This protocol outlines a method to assess the inhibitory effect of a compound on 5-LO activity within a cellular context, which is crucial for confirming biological relevance.[20][21]

Principle: Human neutrophils are stimulated to produce LTB4 via the 5-LO pathway. The amount of LTB4 released into the cell culture supernatant is quantified using an ELISA. A reduction in LTB4 levels in the presence of the test compound indicates inhibition of the cellular 5-LO pathway.

Materials:

  • Freshly isolated human neutrophils

  • Cell culture medium (e.g., RPMI 1640)

  • Calcium ionophore (e.g., A23187) or another suitable stimulus (e.g., fMLP)

  • Test compound

  • Zileuton (positive control)

  • LTB4 ELISA kit

  • 96-well cell culture plate

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Isolate human neutrophils from fresh human blood using standard density gradient centrifugation methods.

    • Resuspend the neutrophils in cell culture medium to a final concentration of 1-5 x 10^6 cells/mL.

  • Compound Treatment:

    • Plate 100 µL of the neutrophil suspension into each well of a 96-well plate.

    • Add 10 µL of the test compound at various concentrations or Zileuton to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compounds for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Add 10 µL of the calcium ionophore A23187 (final concentration ~1-5 µM) to each well to stimulate LTB4 production.

    • Incubate for an additional 10-15 minutes at 37°C.

  • Sample Collection:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant for LTB4 analysis.

  • LTB4 Quantification:

    • Quantify the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of LTB4 production for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vivo Assessment of Anti-Inflammatory Activity (Rat Carrageenan-Induced Pleurisy Model)

This in vivo model is a well-established method for evaluating the anti-inflammatory effects of compounds, including their ability to inhibit leukotriene production.[20]

Principle: Intrapleural injection of carrageenan in rats induces an acute inflammatory response characterized by fluid accumulation (pleural exudate) and the infiltration of inflammatory cells, with a significant increase in LTB4 levels in the exudate. The efficacy of the test compound is assessed by its ability to reduce these inflammatory parameters.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in sterile saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Heparinized saline

  • LTB4 ELISA kit

Procedure:

  • Compound Administration:

    • Acclimatize the rats for at least one week before the experiment.

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 10-100 mg/kg) one hour before the carrageenan injection.

  • Induction of Pleurisy:

    • Anesthetize the rats.

    • Inject 0.1 mL of 1% carrageenan solution into the right pleural cavity.

  • Sample Collection:

    • Four hours after the carrageenan injection, euthanize the rats.

    • Open the thoracic cavity and collect the pleural exudate using a pipette. Wash the cavity with 1 mL of heparinized saline to ensure complete collection.

  • Analysis of Inflammatory Parameters:

    • Exudate Volume: Measure the total volume of the collected fluid.

    • Leukocyte Count: Determine the total number of leukocytes in the exudate using a hemocytometer.

    • LTB4 Levels: Centrifuge the exudate to remove cells and measure the LTB4 concentration in the supernatant using an ELISA kit.

  • Data Analysis:

    • Compare the exudate volume, total leukocyte count, and LTB4 levels between the vehicle-treated group and the compound-treated groups.

    • Calculate the percentage of inhibition for each parameter.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel 5-LO inhibitors. The protocols detailed in this guide provide a robust framework for the systematic evaluation of new chemical entities, such as this compound. A thorough investigation encompassing cell-free, cell-based, and in vivo assays is essential to fully characterize the potency, efficacy, and therapeutic potential of these compounds. Future studies should also focus on elucidating the precise mechanism of action (direct 5-LO vs. FLAP inhibition), as well as evaluating the pharmacokinetic and safety profiles of lead candidates.

References

  • MDPI. (2024, July 30). Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models.
  • National Institutes of Health. (2022, July 22). Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study.
  • National Institutes of Health. (2022, January 21). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport.
  • National Institutes of Health. On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo.
  • PubChem. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid.
  • bioRxiv. (2024, January 8). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES.
  • BioVision Inc. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric).
  • Patsnap Synapse. (2024, June 21). What are FLAP inhibitors and how do they work?.
  • National Institutes of Health. (2023, August 14). Physiology, Leukotrienes.
  • Google Patents. WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • PubMed. (2012, March 1). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase.
  • ChemicalBook. 189005-44-5(6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid) Product Description.
  • PubMed. (2009, December). A cell-based assay for screening lipoxygenase inhibitors.
  • National Institutes of Health. (2024, February 1). Zileuton - StatPearls.
  • Google Patents. US20070027180A1 - Process for preparing zolpidem.
  • Wikipedia. Zileuton.
  • Benchchem. A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives.
  • American Journal of Respiratory and Critical Care Medicine. Leukotrienes and Inflammation.
  • Bio-Techne. Lipoxygenase Inhibitor Screening Assay Kit.
  • PubMed. FLAP Inhibitors for the Treatment of Inflammatory Diseases.
  • RSC Publishing. Functionalization of imidazo[1,2-a]pyridines via radical reactions.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Zileuton?.
  • Pharmaffiliates. 2-[6-Methyl-2-(4-methylphenyl)imidazo- [1,2-a]pyridin-3-yl]acetic Acid.
  • ResearchGate. (PDF) What's all the FLAP about? 5-lipoxygenase-activating protein inhibitors for inflammatory diseases.
  • Cayman Chemical. Lipoxygenase Inhibitor Screening Assay Kit.
  • PubMed. [The role of leukotrienes in inflammation and leukotriene inhibitors].
  • Frontiers. Inhibition of 5-Lipoxygenase in Hepatic Stellate Cells Alleviates Liver Fibrosis.
  • ChemicalBook. 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid synthesis.
  • ACS Medicinal Chemistry Letters. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • Wikipedia. Leukotriene.
  • RSC Publishing. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • CD Biosynsis. FLAP (5-Lipoxygenase-activating protein) Inhibitors.
  • CAS Common Chemistry. Zolpidic acid.
  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • U.S. Food and Drug Administration. ZYFLO® (zileuton tablets) DESCRIPTION.
  • PubMed. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase.
  • BioVision. Lipoxygenase Activity Assay Kit (Fluorometric).
  • American Journal of Respiratory and Critical Care Medicine. Interactions between Leukotrienes and Other Inflammatory Mediators/Modulators in the Microvasculature.
  • National Institutes of Health. (2020, May 11). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products.
  • PubChem. Zileuton.
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Novus Biologicals. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329).
  • PubMed. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).

Sources

Application Notes & Protocols: Development of Animal Models for In Vivo Testing of Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and inflammation.[1][3][4] While in vitro assays are invaluable for initial screening and mechanism of action studies, the translation of these findings into clinically relevant candidates depends critically on robust in vivo testing. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection, development, and implementation of appropriate animal models for evaluating the efficacy, pharmacokinetics (PK), and safety of novel imidazo[1,2-a]pyridine derivatives.

Part 1: Foundational Principles for In Vivo Study Design

The transition from a petri dish to a complex biological system is the crucible where most drug candidates fail. The primary rationale for using animal models is to understand how a compound behaves in the context of a whole organism, assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile alongside its therapeutic effect.

Causality in Experimental Choice: An in vitro IC50 value, however potent, does not guarantee success. A compound must be capable of reaching its target tissue in sufficient concentration for an adequate duration without causing unacceptable toxicity. Therefore, the initial in vivo studies are not merely efficacy tests; they are hypothesis-driven experiments designed to validate the entire pharmacological premise of the candidate molecule.

Regulatory and Ethical Framework: All preclinical research intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) standards, as outlined by authorities like the U.S. Food and Drug Administration (FDA) in 21 CFR Part 58.[5] These regulations ensure the quality and integrity of nonclinical laboratory studies.[5][6] Furthermore, all animal studies must be guided by the ethical principles of the 3Rs: Replacement , Reduction , and Refinement , ensuring the humane treatment of animals in research.

G cluster_0 Phase 1: In Vitro & In Silico cluster_1 Phase 2: In Vivo Model Development cluster_2 Phase 3: Preclinical Validation A Compound Synthesis & Library Screening B In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) A->B C In Silico Modeling (ADMET Prediction) B->C D Animal Model Selection (Based on Therapeutic Target) C->D E Preliminary PK & Tolerability Studies D->E F Dose Range Finding E->F G Definitive Efficacy Studies F->G I Candidate Nomination G->I H GLP Toxicology Studies H->I

Caption: High-level workflow from in vitro discovery to preclinical validation.

Part 2: Strategic Selection of Animal Models

The choice of animal model is dictated entirely by the therapeutic hypothesis for the imidazo[1,2-a]pyridine derivative . A model is not just a biological backdrop; it is a specific tool selected to answer a precise question.

G start Therapeutic Target of Imidazo[1,2-a]pyridine Derivative? cancer Oncology start->cancer Kinase/Tubulin Inhibition tb Tuberculosis start->tb QcrB/Energy Metabolism inflammation Inflammation/ Analgesia start->inflammation COX-2 Inhibition neuro Neuro-Imaging start->neuro Amyloid-β Binding cdx Cell-Line Derived Xenograft (CDX) in Immunodeficient Mice cancer->cdx Proof of Concept pdx Patient-Derived Xenograft (PDX) in Immunodeficient Mice cancer->pdx Clinical Relevance aerosol Aerosol M. tuberculosis Infection (e.g., BALB/c Mice) tb->aerosol writhing Acetic Acid-Induced Writhing (Analgesia) inflammation->writhing edema Carrageenan-Induced Paw Edema (Anti-inflammatory) inflammation->edema transgenic Transgenic Amyloid Mouse Model (e.g., APP/PS1) neuro->transgenic

Caption: Decision tree for animal model selection based on therapeutic target.
Oncology Models

Imidazo[1,2-a]pyridines frequently exhibit anticancer activity by targeting key cellular machinery like protein kinases (e.g., PI3K, AKT, mTOR) or the cytoskeleton (tubulin polymerization).[3][7][8]

  • Model Rationale & Choice: To test these compounds, immunodeficient mouse models that can accept human tumor grafts are the gold standard.

    • Cell Line-Derived Xenografts (CDX): These models involve subcutaneously implanting cultured human cancer cells (e.g., HeLa for cervical cancer, A549 for lung cancer) into mice (e.g., Athymic Nude, SCID).[7][8] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening and determining the relationship between dose, exposure, and tumor growth inhibition.

    • Patient-Derived Xenografts (PDX): For a model with higher clinical fidelity, fragments of a human tumor are directly implanted into immunodeficient mice. PDX models better represent the heterogeneity and microenvironment of human cancers, providing a more stringent test of a compound's efficacy.

Infectious Disease Models: Tuberculosis

A significant number of imidazo[1,2-a]pyridine derivatives show potent, bactericidal activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains.[4][9] Many of these, like the clinical candidate Telacebec (Q203), target the QcrB subunit of the electron transport chain, disrupting the bacterium's energy production.[4][10]

  • Model Rationale & Choice: The standard for preclinical TB drug evaluation is the acute mouse infection model.

    • Aerosol Infection Model: Mice, typically the BALB/c or C57BL/6 strains, are infected via aerosol with a low dose of virulent Mtb (e.g., H37Rv strain).[10][11] This method establishes a replicating bacterial population in the lungs that mimics the primary route of human infection. Efficacy is measured by the reduction in bacterial load (Colony Forming Units, CFUs) in the lungs and spleen after a defined treatment period (e.g., 4 weeks) compared to untreated or vehicle-treated controls.[11]

Neurodegenerative Disease Imaging Models

Certain derivatives have been developed as imaging agents for detecting amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[12]

  • Model Rationale & Choice: Testing these agents requires models that recapitulate the specific pathology of the disease.

    • Transgenic Mouse Models: Mice engineered to overexpress human genes associated with familial Alzheimer's disease (e.g., Amyloid Precursor Protein (APP) and Presenilin 1 (PS1)) develop age-dependent Aβ plaque pathology.[12] These models are essential for in vivo evaluation of the imaging agent's ability to cross the blood-brain barrier and specifically bind to Aβ plaques.[12]

Part 3: Core Experimental Protocols

The following protocols are generalized templates. Researchers must adapt all procedures to their specific institutional IACUC-approved guidelines, compound characteristics, and experimental goals.

Protocol 3.1: Anticancer Efficacy in a CDX Mouse Model

Objective: To evaluate the effect of an imidazo[1,2-a]pyridine derivative on the growth of human tumor xenografts in immunodeficient mice.

Methodology:

  • Cell Preparation: Culture the selected human cancer cell line (e.g., HCC1937 breast cancer cells) under standard conditions.[13] Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel mixture at a concentration of 5-10 x 107 cells/mL.

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow at least one week of acclimatization.

  • Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.

  • Monitoring & Randomization: Monitor tumor growth using digital calipers. When tumors reach a mean volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 per group).

  • Compound Formulation & Administration:

    • Causality: The formulation is critical for ensuring bioavailability. Test various vehicles (e.g., 0.5% methylcellulose, 5% DMSO in corn oil) during preliminary PK studies.

    • Administer the compound daily (or as determined by PK data) via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection). The control group receives the vehicle only.

  • Efficacy Measurement:

    • Measure tumor volume and body weight 2-3 times per week.

    • Tumor Volume (mm3) = (Length x Width2) / 2.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or after a fixed duration. Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) and compare treatment groups to the vehicle control using appropriate statistical methods.

Protocol 3.2: Anti-TB Efficacy in an Acute Mouse Infection Model

Objective: To determine the bactericidal activity of an imidazo[1,2-a]pyridine derivative in mice infected with M. tuberculosis.

Methodology:

  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in an appropriate broth (e.g., Middlebrook 7H9).

  • Animal Model: Use 6-8 week old BALB/c mice.

  • Aerosol Infection: Infect mice with a low-dose aerosol of Mtb to deliver ~100-200 bacilli to the lungs. This requires a specialized BSL-3 facility and aerosol generator.

  • Treatment Initiation: Begin treatment 1-2 weeks post-infection to allow the infection to establish.

  • Compound Administration: Administer the test compound daily, 5-6 days per week, for 4 weeks via oral gavage.[11] Include positive control groups (e.g., isoniazid (INH), rifampicin (RMP)) and a vehicle control group.

  • Endpoint & Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the lungs and spleen.

    • Homogenize the tissues in sterile saline.

    • Plate serial dilutions of the homogenates onto selective agar (e.g., Middlebrook 7H11).

    • Incubate plates for 3-4 weeks and count the number of colonies to determine the CFU per organ.

  • Data Analysis: Convert CFU counts to log10 values. Efficacy is expressed as the log10 reduction in CFU in treated groups compared to the vehicle control at the start and end of treatment.

Part 4: Data Analysis & Interpretation

Effective interpretation requires integrating pharmacokinetic, efficacy, and toxicity data.

Pharmacokinetic & Pharmacodynamic (PK/PD) Relationship

The goal is to establish a clear link between drug exposure and the biological response. For example, in an oncology study, is tumor regression correlated with maintaining plasma concentrations above a target threshold (e.g., 3x the in vitro IC50)?

G pk Pharmacokinetics (PK) 'What the body does to the drug' cmax Cmax (Peak Concentration) pk->cmax auc AUC (Total Exposure) pk->auc t_half (Half-life) pk->t_half pd Pharmacodynamics (PD) 'What the drug does to the body' efficacy Efficacy (e.g., Tumor Regression, CFU Reduction) pd->efficacy toxicity Toxicity (e.g., Weight Loss, Adverse Events) pd->toxicity target Target Engagement (Molecular Level) pd->target cmax->toxicity Drives acute effects cmax->target auc->efficacy Drives overall effect auc->target t_half->efficacy Determines dosing frequency target->efficacy

Caption: Conceptual relationship between key PK and PD parameters.
Quantitative Data Summary

The pharmacokinetic profiles of imidazo[1,2-a]pyridines can vary significantly based on their substitution patterns. Below is a comparative summary of key PK parameters for representative anti-TB derivatives studied in mice.

Compound IDDose & RouteCmax (µg/mL)t½ (h)AUC (ng·h/mL)Oral Bioavailability (F%)Reference
ND-09759 30 mg/kg PO2.920.1--[11]
Compound 13 3 mg/kg PO-5.0411-[9][14]
Compound 18 3 mg/kg PO->12385031.1%[9][14]
Compound 18 10 mg/kg PO-13.211000-[9][14][15]
Q203 --23.4-90.7%[10]

Expert Insight: The data clearly shows how medicinal chemistry efforts have improved the PK profile within this class. For instance, Compound 18 demonstrates significantly higher exposure (AUC) and a longer half-life compared to Compound 13, making it a more promising candidate for further development.[9][14] The high oral bioavailability of Q203 is a key attribute for a TB drug, facilitating patient compliance.[10]

Conclusion

The development of animal models for testing imidazo[1,2-a]pyridine derivatives is a multi-faceted process that requires a deep understanding of the compound's proposed mechanism of action, adherence to regulatory and ethical standards, and a commitment to rigorous, hypothesis-driven experimental design. By strategically selecting models that are mechanistically relevant—be it a xenograft for an anticancer agent or an aerosol infection model for an anti-TB candidate—researchers can generate the critical efficacy, safety, and pharmacokinetic data needed to advance these promising compounds from the laboratory to the clinic.

References

  • Vertex AI Search. (2023). Imidazo[1,2-a]pyridine: a Highly Potent Therapeutic Agent Clears Piroplasm Infection In Vitro. Google Cloud.
  • Daina, A., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Singh, P., et al. (2015).
  • Roda, G., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. PubMed.
  • Fathollahi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed.
  • Al-Ostath, O. A., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
  • Hassan, F., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH.
  • Kiyoshi, Y., et al. (2014). Biological evaluation of the radioiodinated imidazo[1,2-a]pyridine derivative DRK092 for amyloid-β imaging in mouse model of Alzheimer's disease. PubMed.
  • Patel, R., et al. (2024).
  • ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Tomioka, K., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • ResearchGate. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
  • Zhang, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. PubMed.
  • RSC Publishing. (n.d.).
  • Lee, E., et al. (2014). Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model. PubMed.
  • Al-Ostath, O. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.
  • Sharma, R., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. PubMed.
  • Tomioka, K., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025).
  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.

Sources

Application Notes and Protocols for the Synthesis of Functionalized 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This bicyclic aromatic system is a key structural component in numerous pharmaceuticals, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[2] The therapeutic versatility of this scaffold stems from its ability to interact with a wide range of biological targets, exhibiting activities such as antiviral, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The functionalization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly attractive target for drug discovery and development programs.[5][6]

This guide provides a comprehensive overview of the synthesis of a specific analog, 6-(methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine, and detailed protocols for its subsequent functionalization, particularly at the electron-rich C3 position. The methodologies described herein are designed to be a practical resource for researchers and scientists in the field of organic and medicinal chemistry.

Core Synthesis: The Tschitschibabin Reaction

The most common and direct route to the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[7] This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.

Diagram of the General Tschitschibabin Reaction

Tschitschibabin cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Aminopyridine 2-Aminopyridine Derivative N-phenacylpyridinium N-Phenacylpyridinium Salt 2-Aminopyridine->N-phenacylpyridinium S N 2 Reaction alpha-Haloketone α-Haloketone alpha-Haloketone->N-phenacylpyridinium Imidazopyridine Imidazo[1,2-a]pyridine N-phenacylpyridinium->Imidazopyridine Intramolecular Cyclization & Dehydration

Caption: General workflow of the Tschitschibabin reaction.

Experimental Protocols: Synthesis of this compound

This section details the synthesis of the target compound, starting from the preparation of the key precursors.

Part 1: Synthesis of Starting Materials

A. Methyl 5-aminopyridine-2-carboxylate

This precursor can be synthesized from methyl 5-nitropyridine-2-carboxylate via reduction.[8]

  • Materials and Reagents:

    • Methyl 5-nitropyridine-2-carboxylate

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas

    • Inert gas (Nitrogen or Argon)

  • Protocol:

    • In a flask suitable for hydrogenation, dissolve methyl 5-nitropyridine-2-carboxylate in methanol.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC).

    • Once complete, carefully purge the reaction vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield methyl 5-aminopyridine-2-carboxylate.

B. 2-Bromo-1-(p-tolyl)ethanone

This α-haloketone is commercially available but can also be synthesized by the bromination of 4'-methylacetophenone.[3][9]

  • Materials and Reagents:

    • 4'-Methylacetophenone

    • Bromine or N-Bromosuccinimide (NBS)

    • Appropriate solvent (e.g., Dichloromethane, Acetic Acid)

    • Catalyst (if using NBS, e.g., AIBN)

  • Protocol (using Bromine):

    • Dissolve 4'-methylacetophenone in a suitable solvent in a flask equipped with a dropping funnel and a gas trap.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a solution of sodium thiosulfate.

    • Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Part 2: Synthesis of this compound
  • Materials and Reagents:

    • Methyl 5-aminopyridine-2-carboxylate

    • 2-Bromo-1-(p-tolyl)ethanone

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol or N,N-Dimethylformamide (DMF)

  • Protocol:

    • To a round-bottom flask, add methyl 5-aminopyridine-2-carboxylate, 2-bromo-1-(p-tolyl)ethanone, and sodium bicarbonate.

    • Add ethanol or DMF as the solvent.

    • Heat the reaction mixture to reflux and stir for several hours until the starting materials are consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • If using ethanol, the product may precipitate upon cooling and can be collected by filtration.

    • If using DMF, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reactant Molar Ratio Solvent Temperature Typical Yield
Methyl 5-aminopyridine-2-carboxylate1.0Ethanol or DMFReflux70-85%
2-Bromo-1-(p-tolyl)ethanone1.0-1.1
Sodium Bicarbonate2.0

Functionalization of the Imidazo[1,2-a]pyridine Core

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution, providing a key handle for introducing further diversity.[10]

Diagram of C3-Functionalization Pathways

C3_Functionalization cluster_reactions C3-Functionalization Reactions Core 6-(Methoxycarbonyl)-2-(4-methylphenyl) imidazo[1,2-a]pyridine Formylation Vilsmeier-Haack (POCl₃, DMF) Core->Formylation Electrophilic Substitution Aminomethylation Mannich Reaction (Formaldehyde, Amine) Core->Aminomethylation Alkylation Friedel-Crafts (Aldehyde, Lewis Acid) Core->Alkylation C3-Formyl C3-Formyl Formylation->C3-Formyl Product C3-Aminomethyl C3-Aminomethyl Aminomethylation->C3-Aminomethyl Product C3-Alkyl C3-Alkyl Alkylation->C3-Alkyl Product

Caption: Key pathways for C3-functionalization.

Protocol 1: C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings.[11][12][13][14]

  • Materials and Reagents:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium acetate or Sodium hydroxide solution

  • Protocol:

    • In a flask cooled in an ice bath, slowly add POCl₃ to DMF with stirring to prepare the Vilsmeier reagent.

    • To this mixture, add a solution of this compound in DMF.

    • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours (monitor by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a solution of sodium hydroxide or sodium acetate until basic.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify by column chromatography or recrystallization.

Protocol 2: C3-Aminomethylation via Mannich Reaction

The Mannich reaction introduces an aminomethyl group at the C3 position.[15][16]

  • Materials and Reagents:

    • This compound

    • Formaldehyde (aqueous solution, e.g., 37%)

    • A secondary amine (e.g., dimethylamine, piperidine, morpholine)

    • Acetic acid

    • Ethanol

  • Protocol:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add the secondary amine, followed by aqueous formaldehyde and a catalytic amount of acetic acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Perform an aqueous workup with a basic solution (e.g., NaHCO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: C3-Alkylation via Friedel-Crafts Type Reaction

Alkylation at the C3 position can be achieved using aldehydes in the presence of a Lewis acid catalyst.[4][17][18]

  • Materials and Reagents:

    • This compound

    • An aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

    • A Lewis acid catalyst (e.g., Y(OTf)₃, Zn(OTf)₂)

    • A suitable solvent (e.g., toluene, 1,2-dichloroethane)

  • Protocol:

    • To a flask containing this compound in the chosen solvent, add the aldehyde.

    • Add the Lewis acid catalyst and heat the reaction mixture (e.g., 110 °C) for several hours (monitor by TLC).[4]

    • Cool the reaction to room temperature and quench with water or a saturated solution of NaHCO₃.

    • Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Functionalization Key Reagents Product Type Causality
Vilsmeier-Haack POCl₃, DMFC3-FormylThe electrophilic Vilsmeier reagent attacks the electron-rich C3 position.
Mannich Reaction Formaldehyde, AmineC3-AminomethylFormation of an electrophilic Eschenmoser's salt-like intermediate that reacts at C3.
Friedel-Crafts Alkylation Aldehyde, Lewis AcidC3-AlkylThe Lewis acid activates the aldehyde, making it sufficiently electrophilic to react with the imidazo[1,2-a]pyridine core.[17]

Characterization and Data Interpretation

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For C3-functionalized products, the disappearance of the C3-H proton signal (typically a singlet around 7.5-8.0 ppm) is a key diagnostic feature.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the synthesis and functionalization of this compound. The versatility of the C3 position allows for the generation of a diverse library of analogs for screening in drug discovery programs. Further exploration of other functionalization reactions, such as halogenation, nitration, and metal-catalyzed cross-coupling reactions, can further expand the chemical space accessible from this valuable scaffold.

References

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central. Available at: [Link]

  • The Mannich Reaction in Imidazo [1,2-a] Pyridine Series Assisted by Microwave. Cheham. Available at: [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Available at: [Link]

  • Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three... ResearchGate. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. Available at: [Link]

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. RSC Publishing. Available at: [Link]

  • Methyl 5-Aminopyridine-2-Carboxylate. Pipzine Chemicals. Available at: [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Available at: [Link]

  • Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Two Component Reaction between 2-Aminopyridines and Acetophenones. ResearchGate. Available at: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. Available at: [Link]

  • Industrial preparation method of 5-methylpyrazin-2-amine. Google Patents.
  • (PDF) C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ResearchGate. Available at: [Link]

  • Use of imidazo[1,2-a]pyridine as a carbonyl surrogate in a mannich-like, catalyst free, one-pot reaction. UVA. Available at: [Link]

  • . RSC Publishing. Available at: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. Available at: [Link]

  • C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Technical Disclosure Commons. Available at: [Link]

  • Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: Streamlining Imidazo[1,2-a]pyridine Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antifungal properties.[1][2] The urgent need for rapid lead discovery and optimization in drug development pipelines necessitates synthetic methodologies that are not only efficient and high-yielding but also time- and resource-conscious. Traditional multi-step syntheses, often plagued by intermediate isolation and purification steps, present significant bottlenecks. One-pot multicomponent reactions (MCRs) have consequently emerged as a powerful strategy, offering an elegant convergence of starting materials to complex molecular architectures in a single, uninterrupted operation.

This technical guide provides an in-depth exploration of contemporary one-pot synthesis techniques for imidazo[1,2-a]pyridine derivatives. We move beyond a mere recitation of procedures to offer a causal understanding of experimental choices, empowering researchers to adapt and innovate. The protocols detailed herein are designed to be robust and self-validating, grounded in authoritative literature to ensure scientific integrity.

Strategic Approaches to One-Pot Imidazo[1,2-a]pyridine Synthesis

The synthesis of the imidazo[1,2-a]pyridine core typically involves the formation of two critical bonds: a C-N bond and a C-C or another C-N bond, leading to the fused imidazole ring. One-pot strategies ingeniously orchestrate these bond-forming events in a sequential or domino fashion. The choice of starting materials and catalytic systems is paramount and dictates the substitution pattern and overall efficiency of the transformation.

Several prominent one-pot strategies have been developed, each with its unique advantages:

  • Groebke–Blackburn–Bienaymé Reaction (GBBR): A three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide. This isocyanide-based MCR is highly convergent and offers rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives.[1]

  • Catalyst-Mediated Condensations: Various catalysts, including copper and iodine, have been employed to facilitate the one-pot condensation of 2-aminopyridines with carbonyl compounds or their precursors.[3][4] These methods are often cost-effective and utilize readily available starting materials.

  • Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically accelerate reaction rates, leading to higher throughput and often improved yields in a shorter timeframe.[2]

  • Green Chemistry Approaches: The use of environmentally benign solvents like water, coupled with energy-efficient techniques such as ultrasound irradiation, aligns with the principles of sustainable chemistry.[1]

Below, we present detailed protocols for two distinct and highly effective one-pot synthetic methodologies.

Protocol 1: Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction (GBBR) in Aqueous Media

This protocol details a green and efficient one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines via a three-component Groebke–Blackburn–Bienaymé reaction. The use of ultrasound irradiation accelerates the reaction, and water as a solvent minimizes the environmental impact.[1]

Causality Behind Experimental Choices:
  • 2-Aminopyridine: The nucleophilic nitrogen of the pyridine ring and the exocyclic amino group are essential for the initial condensation with the aldehyde and subsequent intramolecular cyclization.

  • Aldehyde: Provides the carbon atom at the 2-position of the final product. The choice of aldehyde determines the substituent at this position.

  • Isocyanide: Acts as a "molecular linchpin," participating in a [4+1] cycloaddition to form the imidazole ring and introducing a substituent at the 3-amino position.

  • Phenylboronic Acid (PBA): While not explicitly stated as the catalyst in the provided general procedure, the screening conditions in the source material show PBA as an effective catalyst for this transformation in water.[1] It likely acts as a Lewis acid to activate the aldehyde and facilitate imine formation.

  • Ultrasound Irradiation: The mechanical effects of acoustic cavitation enhance mass transfer and accelerate the reaction rate, often leading to higher yields in shorter times compared to conventional heating.[1]

  • Water as Solvent: A prime example of green chemistry, water is non-toxic, non-flammable, and inexpensive. It can also promote certain organic reactions through hydrophobic effects.[1]

Reaction Workflow Diagram

GBBR_Workflow Start Starting Materials: - 2-Aminopyridine - Aldehyde - Isocyanide - PBA (catalyst) - Water (solvent) ReactionVessel Sealed Vial Start->ReactionVessel Combine Sonication Sonication (42 kHz ± 6%) Room Temperature, 4h ReactionVessel->Sonication Monitoring Monitor by TLC Sonication->Monitoring Workup Work-up: - Ethyl acetate extraction Monitoring->Workup Reaction complete Purification Purification: - Flash column chromatography Workup->Purification Product Imidazo[1,2-a]pyridine Derivative Purification->Product

Caption: Workflow for the ultrasound-assisted GBBR synthesis.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a 10 mL sealed vial equipped with a magnetic stir bar, combine the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).

  • Catalyst and Solvent Addition: Add a solution of phenylboronic acid (10 mol%) in water (to make a final concentration of 1 M for the limiting reagent).

  • Reaction Execution: Seal the vial and place it in an ultrasonic bath operating at 42 kHz ± 6%. Sonicate the reaction mixture at room temperature for 4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the corresponding imidazo[1,2-a]pyridine derivative.[1]

Data Summary: Substrate Scope and Yields
Entry2-AminopyridineAldehydeIsocyanideProductYield (%)
12-aminopyridineFurfuralCyclohexyl isocyanideN-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine86
22-amino-5-chloropyridineFurfuralCyclohexyl isocyanide6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine86
32-amino-5-cyanopyridineFurfuralCyclohexyl isocyanide3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile67
42-amino-5-cyanopyridine5-methylfurfural4-methoxyphenyl isocyanide3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile80

Data adapted from ChemProc 2024, 18, 10.[1]

Protocol 2: Iodine-Catalyzed Three-Component Synthesis at Room Temperature

This protocol describes a straightforward and efficient one-pot synthesis of N-(tert-butyl)-2-aryl-imidazo[1,2-a]pyridin-3-amines using a simple iodine catalyst at room temperature.[4] This method is notable for its mild conditions and the use of an inexpensive, readily available catalyst.

Causality Behind Experimental Choices:
  • Aryl Aldehyde & 2-Aminopyridine: These reactants undergo condensation to form a Schiff base (imine) intermediate, which is a key step in the reaction cascade.

  • tert-Butyl Isocyanide: This isocyanide is sterically bulky, which can influence the reaction pathway and the stability of intermediates. It provides the N-tert-butylamino group at the 3-position.

  • Iodine (I₂): Molecular iodine acts as a Lewis acid catalyst. It activates the in situ generated imine towards nucleophilic attack by the isocyanide.[4] Its low cost, low toxicity, and ease of handling make it an attractive catalyst.

  • Ethanol: A common and relatively green solvent that effectively dissolves the reactants and facilitates the reaction.

  • Room Temperature: The ability to perform the reaction at ambient temperature avoids the need for heating, thus saving energy and simplifying the experimental setup.

Plausible Reaction Mechanism

Iodine_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Catalytic Activation & Nucleophilic Attack cluster_3 Step 3: Cyclization & Aromatization A Aldehyde + 2-Aminopyridine B Imine Intermediate A->B Condensation (-H₂O) C Imine Activation with Iodine (I₂) B->C D Nitrile-like Intermediate C->D Nucleophilic Attack F Intramolecular Cyclization D->F [4+1] Cycloaddition E tert-Butyl Isocyanide E->D G Final Product F->G Proton Transfer & Aromatization

Caption: Plausible mechanism for the iodine-catalyzed synthesis.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), 2-aminopyridine (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).[4]

  • Catalyst Addition: Add molecular iodine (0.5 mol%) to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. An orange-yellowish precipitate will typically form.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), filter the precipitate.

  • Purification: Wash the collected solid with excess ethanol and dry it under vacuum. The product can be further purified by crystallization from ethanol to yield the pure imidazo[1,2-a]pyridine derivative.[4]

Data Summary: Representative Product and Yield
Aldehyde2-AminopyridineIsocyanideProductYield (%)
4-Nitrobenzaldehyde2-aminopyridinetert-butyl isocyanideN-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine93

Data adapted from RSC Advances, 2024, 14, 1039-1051.[4]

Concluding Remarks for the Drug Development Professional

The adoption of one-pot synthetic strategies for constructing the imidazo[1,2-a]pyridine core offers a significant tactical advantage in the fast-paced environment of drug discovery. The protocols outlined above, a green ultrasound-assisted GBBR and a mild iodine-catalyzed three-component reaction, exemplify the power of these methods to deliver molecular diversity with operational simplicity and high efficiency. By understanding the underlying principles of these reactions, researchers are well-equipped to tailor these protocols to their specific synthetic targets, thereby accelerating the journey from hit identification to lead optimization. The continued innovation in multicomponent reaction design promises to further expand the synthetic chemist's toolkit, enabling the rapid and sustainable production of novel chemical entities for the advancement of medicine.

References

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18, 10. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 24, 2026, from [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35275–35288. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16, 28. Available at: [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14, 1039-1051. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. Available at: [Link]

  • Adhikari, A., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC. Available at: [Link]

Sources

Experimental setup for assessing anti-inflammatory properties of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Framework for Evaluating the Anti-Inflammatory Potential of Imidazo[1,2-a]pyridine Derivatives

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including notable anti-inflammatory properties.[1][2] The development of novel anti-inflammatory agents is crucial for addressing a multitude of chronic and acute inflammatory diseases.[3][4] This guide provides a comprehensive, multi-tiered experimental framework for researchers to reliably assess and characterize the anti-inflammatory effects of novel imidazo[1,2-a]pyridine compounds. We will detail both in vitro and in vivo protocols, moving from high-throughput cell-based screening to validation in an established animal model of acute inflammation. The causality behind each methodological choice is explained to ensure robust and interpretable data generation for drug discovery and development professionals.

Mechanistic Rationale: Key Inflammatory Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways.[4] A thorough assessment of a compound's anti-inflammatory potential requires interrogating its effects on key molecular hubs that regulate this process. The experimental design outlined herein focuses on pathways commonly implicated in inflammation where imidazo[1,2-a]pyridines have shown activity.

A primary trigger for the innate immune response is the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. This recognition, primarily through Toll-like receptor 4 (TLR4) on macrophages, initiates a cascade that activates two pivotal transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), the latter being regulated by mitogen-activated protein kinases (MAPKs).[5][6]

  • NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus and drives the transcription of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7] Dysregulation of NF-κB is a hallmark of many inflammatory diseases.[5]

  • MAPK Signaling Pathway: This pathway involves a cascade of kinases (e.g., ERK, JNK, p38) that regulate cellular processes like proliferation, stress response, and inflammation.[8][9] MAPKs are crucial for the expression of inflammatory cytokines and enzymes.[6]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs.[10][11]

The following diagram illustrates the simplified signaling cascade initiated by LPS, leading to the production of key inflammatory mediators.

Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1 AP-1 MAPK_cascade->AP1 Activates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene AP1->Gene iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Experimental Workflow cluster_invitro Tier 1: In Vitro Screening cluster_mechanistic Tier 2: Mechanistic Elucidation cluster_invivo Tier 3: In Vivo Validation Start Start: Imidazo[1,2-a]pyridine Library NO_Assay Protocol 1: LPS-Induced NO Inhibition Assay (RAW 264.7 Macrophages) Start->NO_Assay Cytotoxicity Concurrent Cytotoxicity Assay (e.g., MTT) NO_Assay->Cytotoxicity Run in parallel Decision1 Potent Inhibition without Cytotoxicity? NO_Assay->Decision1 COX_Assay Protocol 2: Cell-Free COX-2 Enzyme Assay Decision1->COX_Assay Yes End Lead Candidate for Further Development Decision1->End No (Stop/Redesign) Cytokine_Assay Cytokine Profiling (ELISA for TNF-α, IL-6) COX_Assay->Cytokine_Assay Decision2 Mechanism Indicated? Cytokine_Assay->Decision2 Edema_Model Protocol 3: Carrageenan-Induced Paw Edema (Rodent Model) Decision2->Edema_Model Yes Decision2->End No (Compound has off-target effects) Decision3 Significant Reduction in Edema? Edema_Model->Decision3 Decision3->End Yes Decision3->End No (Poor PK/PD or lack of efficacy)

Caption: Tiered workflow for anti-inflammatory assessment.

Part 1: In Vitro Assessment Protocols

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: This is a cornerstone primary assay for anti-inflammatory screening. Macrophages (like the RAW 264.7 cell line) are key players in the inflammatory response. LPS stimulation causes a dramatic upregulation of iNOS, leading to a large-scale production of nitric oxide (NO), a pro-inflammatory mediator. [12]Measuring the inhibition of NO production provides a robust, quantifiable indicator of a compound's potential anti-inflammatory activity. [13]A concurrent cytotoxicity assay is mandatory to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply cell death.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Imidazo[1,2-a]pyridine test compounds

  • Indomethacin or Dexamethasone (Positive Control)

  • Griess Reagent Kit

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL in DMEM and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence. [13]2. Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds and the positive control (e.g., Indomethacin) in DMEM. Remove the old media from the cells and add the compound dilutions.

  • Inflammatory Stimulation: To all wells except the negative control, add LPS to a final concentration of 1 µg/mL. [13][14]4. Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell-free supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II to each supernatant sample. [13] * Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 546 nm using a microplate reader. [13] * Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Measurement (MTT Assay):

    • To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Presentation & Interpretation:

Compound Concentration (µM)% NO Inhibition% Cell ViabilityInterpretation
0.15.2 ± 1.199.1 ± 2.3Low activity
125.8 ± 3.598.5 ± 1.9Moderate activity
1068.3 ± 4.295.7 ± 3.1High activity, non-toxic
5089.1 ± 2.992.4 ± 4.0Potent activity, non-toxic
10092.5 ± 3.345.2 ± 5.6Inhibition likely due to cytotoxicity
Indomethacin (10 µM)75.4 ± 5.197.8 ± 2.5Valid Positive Control

Table depicts representative data. An ideal candidate will show a high % NO inhibition with a % cell viability >90%. The IC₅₀ (half-maximal inhibitory concentration) should be calculated for promising compounds.

Protocol 2: Cell-Free Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

Rationale: To determine if the anti-inflammatory activity observed in the cell-based assay is due to direct inhibition of the prostaglandin synthesis pathway, a cell-free enzymatic assay is employed. This isolates the interaction between the compound and the COX-2 enzyme, removing the complexity of cellular uptake, metabolism, or off-target effects. [15]Fluorometric kits are widely available and provide a sensitive and high-throughput method for this assessment. [10] Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric or ELISA-based) [10][16][17]* Recombinant human COX-2 enzyme

  • Arachidonic Acid (Substrate)

  • Fluorometric Probe

  • Celecoxib (Selective COX-2 Inhibitor, Positive Control)

  • Imidazo[1,2-a]pyridine test compounds

  • 96-well black opaque plate (for fluorometric assays)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit components (Assay Buffer, Enzyme, Substrate, Probe) according to the manufacturer's protocol.

  • Compound Addition: Add the test compounds and Celecoxib at various concentrations to the wells of the 96-well plate. Include wells for "No Inhibitor Control" and "Background Control".

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the background control.

  • Initiate Reaction: Add the substrate (Arachidonic Acid) to all wells to start the enzymatic reaction.

  • Incubation & Detection: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 10-30 minutes). The COX-2 enzyme converts arachidonic acid to Prostaglandin G2, which is then detected by the probe, generating a fluorescent signal. [10]6. Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm). [10] Data Interpretation: The percentage of COX-2 inhibition is calculated by comparing the fluorescence of the test compound wells to the "No Inhibitor Control" wells. A dose-response curve is plotted to determine the IC₅₀ value for each active compound. This allows for direct comparison of potency against the positive control, Celecoxib.

Part 2: In Vivo Validation Protocol

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is the most widely used and validated in vivo model for screening acute anti-inflammatory activity. [18]The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a reproducible inflammatory response characterized by swelling (edema). [19][20]The edema development is biphasic: an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) primarily maintained by prostaglandins, which is sensitive to inhibition by NSAIDs. [19]By measuring the reduction in paw volume after treatment with an imidazo[1,2-a]pyridine, we can assess its efficacy in a complex biological system.

Materials:

  • Wistar or Sprague-Dawley rats (150-250g)

  • Lambda Carrageenan (1% w/v solution in sterile saline) [21][22]* Indomethacin or Diclofenac (Positive Control)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • Plebysmometer or digital calipers for paw volume measurement

  • Oral gavage needles

Step-by-Step Methodology:

  • Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (various doses of the imidazo[1,2-a]pyridine compound).

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups, typically via oral gavage (p.o.). [21]4. Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal. [19][21]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [21]6. Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark, using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation & Interpretation:

Treatment Group (Dose)Paw Edema Volume at 3h (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
Indomethacin (10 mg/kg)0.38 ± 0.0555.3%
Test Compound (10 mg/kg)0.65 ± 0.0623.5%
Test Compound (30 mg/kg)0.42 ± 0.0450.6%
Test Compound (100 mg/kg)0.31 ± 0.0563.5%

Table depicts representative data. A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control group indicates potent in vivo anti-inflammatory activity.

Conclusion

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. Retrieved from [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2021). ResearchGate. Retrieved from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2018). ResearchGate. Retrieved from [Link]

  • (a). Inhibition of LPS induced nitric oxide production in RAW 264.7... (n.d.). ResearchGate. Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2023). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2006). PubMed. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Immunopathogenesis and treatment of cytokine storm in COVID-19. (2021). National Institutes of Health. Retrieved from [Link]

  • NF-κB signaling in inflammation. (2012). PubMed. Retrieved from [Link]

  • 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. (2016). protocols.io. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Editorial: Anti-inflammatory drug development focusing on immune mediated diseases. (2024). National Institutes of Health. Retrieved from [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2010). National Institutes of Health. Retrieved from [Link]

  • Cytokine Storm: Symptoms, Causes, Diagnosis, Treatment. (2022). Verywell Health. Retrieved from [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. Retrieved from [Link]

  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021). National Institutes of Health. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Drug Development in Inflammatory Bowel Diseases: What Is Next? (2024). MDPI. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2009). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2015). ResearchGate. Retrieved from [Link]

  • Cytokine Storm. (2020). Metagenics Institute. Retrieved from [Link]

  • Inflammation Research and Drug Development. (n.d.). Charles River Labs. Retrieved from [Link]

  • Nf kb pathway cell signaling pathway animation. (2022). YouTube. Retrieved from [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2012). MDPI. Retrieved from [Link]

  • Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (1999). Pathogens and Disease. Retrieved from [Link]

  • Potential therapeutic approaches for targeted inhibition of inflammatory cytokines following COVID-19 infection-induced cytokine storm. (2021). The Royal Society. Retrieved from [Link]

  • MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved from [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology. Retrieved from [Link]

  • Scientists develop molecules that may treat Crohn's disease. (2024). Broad Institute. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

  • Mitogen-activated Protein Kinases in Inflammation. (2014). KoreaMed Synapse. Retrieved from [Link]

  • Targeting the “Cytokine Storm” for Therapeutic Benefit. (2006). National Institutes of Health. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. Retrieved from [Link]

  • Volume II: Anti-Inflammatory Drug Development Focusing on Immune Mediated Diseases. (n.d.). Frontiers. Retrieved from [Link]

  • MAPK signaling in inflammation-associated cancer development. (2013). National Institutes of Health. Retrieved from [Link]

Sources

Fluorescent labeling of 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine for cellular imaging

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the fluorescent labeling of 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine for cellular imaging applications, designed for researchers, scientists, and drug development professionals.

Application Note & Protocol

Fluorescent Labeling of this compound for Cellular Imaging

This guide provides a comprehensive framework for the fluorescent labeling of the novel imidazo[1,2-a]pyridine derivative, this compound, and its application in cellular imaging. We will explore the strategic considerations for fluorophore selection, detail a synthetic pathway for introducing a reactive handle for conjugation, and provide a step-by-step protocol for cell culture, labeling, and fluorescence microscopy.

Introduction: The Promise of Imidazo[1,2-a]pyridines in Bioimaging

Imidazo[1,2-a]pyridines (IMPs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities. Certain IMP derivatives have been identified as potent inhibitors of enzymes such as phosphodiesterases and kinases. The inherent fluorescence of some IMP cores, often characterized by large Stokes shifts and sensitivity to the microenvironment, makes them attractive candidates for the development of novel fluorescent probes for cellular imaging.

The subject of this guide, this compound, offers a promising scaffold for developing targeted fluorescent probes. Its core structure can be chemically modified to incorporate functionalities that allow for conjugation to biomolecules or to enhance its cellular uptake and localization. Fluorescently labeling this molecule will enable researchers to visualize its distribution within cells, providing insights into its mechanism of action, target engagement, and pharmacokinetic properties at the subcellular level.

Strategic Considerations for Fluorescent Labeling

The successful fluorescent labeling of a small molecule like this compound hinges on a carefully planned strategy. The key is to introduce a fluorescent reporter without significantly altering the parent molecule's intrinsic biological activity or physicochemical properties.

The selection of a suitable fluorophore is critical and should be guided by the specific requirements of the imaging experiment.

Fluorophore Property Considerations for Cellular Imaging Recommended Dyes
Photostability High photostability is crucial to withstand prolonged laser exposure during imaging and minimize photobleaching.Alexa Fluor dyes, DyLight dyes, Cyanine dyes (e.g., Cy3, Cy5)
Quantum Yield A high quantum yield ensures a bright signal, improving the signal-to-noise ratio and enabling detection of low-abundance targets.Fluorescein, Rhodamine derivatives, Alexa Fluor dyes
Stokes Shift A large Stokes shift minimizes self-quenching and simplifies the optical setup by reducing spectral overlap between excitation and emission.BODIPY dyes, certain long-Stokes-shift dyes
Size and Hydrophobicity The fluorophore should be small and relatively hydrophilic to minimize perturbations to the parent molecule's properties and prevent aggregation.Fluorescein, small Alexa Fluor dyes
Reactive Group The fluorophore must possess a reactive group that is compatible with the functional handle introduced onto the imidazopyridine scaffold.N-hydroxysuccinimide (NHS) esters, maleimides, azides, alkynes

The structure of this compound lacks a readily available functional group for direct conjugation to a fluorophore. Therefore, a synthetic modification is necessary to introduce a reactive handle. A common and effective strategy is to hydrolyze the methyl ester at the 6-position to a carboxylic acid. This carboxylic acid can then be activated to react with an amine-containing fluorophore or linker.

G IMP This compound Carboxylic_Acid 6-Carboxy-2-(4-methylphenyl)imidazo[1,2-a]pyridine IMP->Carboxylic_Acid  Hydrolysis (e.g., LiOH) Activated_Ester Activated Ester Intermediate (e.g., NHS ester) Carboxylic_Acid->Activated_Ester  Activation (e.g., EDC, NHS) Labeled_IMP Fluorescently Labeled Imidazopyridine Activated_Ester->Labeled_IMP Fluorophore Amine-Reactive Fluorophore Fluorophore->Labeled_IMP  Conjugation

Caption: Synthetic workflow for labeling the imidazopyridine.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of the carboxylic acid derivative, its conjugation to a fluorophore, and its application in cellular imaging.

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2-3 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the product with DCM (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization as needed.

This protocol details the conjugation of the carboxylic acid derivative to an amine-reactive fluorophore using EDC/NHS chemistry.

Materials:

  • 6-Carboxy-2-(4-methylphenyl)imidazo[1,2-a]pyridine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-reactive fluorophore (e.g., Alexa Fluor 488 amine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve 6-Carboxy-2-(4-methylphenyl)imidazo[1,2-a]pyridine (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-reactive fluorophore (1-1.5 equivalents) in anhydrous DMF.

  • Add the fluorophore solution to the activated imidazopyridine solution.

  • Add a base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture to facilitate the reaction.

  • Stir the reaction overnight at room temperature, protected from light.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the fluorescently labeled product using reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

This protocol provides a general guideline for labeling live cells and performing fluorescence microscopy.

Materials:

  • Fluorescently labeled this compound stock solution (in DMSO)

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Fluorescence microscope with appropriate filter sets

  • Glass-bottom dishes or chamber slides

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

  • Labeling:

    • Prepare a working solution of the fluorescently labeled imidazopyridine in pre-warmed complete cell culture medium. The final concentration will need to be optimized (typically in the range of 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the labeling solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore and counterstain.

    • Acquire images and analyze the subcellular localization of the fluorescent probe.

G cluster_prep Preparation cluster_labeling Labeling & Staining cluster_imaging Imaging Cell_Culture 1. Plate cells in glass-bottom dish Probe_Prep 2. Prepare labeling solution (Probe in medium) Incubation 3. Incubate cells with fluorescent probe Probe_Prep->Incubation Wash1 4. Wash to remove unbound probe Incubation->Wash1 Counterstain 5. Counterstain nucleus (Optional, e.g., Hoechst) Wash1->Counterstain Wash2 6. Final wash Counterstain->Wash2 Microscopy 7. Acquire images with fluorescence microscope Wash2->Microscopy Analysis 8. Analyze subcellular localization Microscopy->Analysis

Caption: Workflow for cellular imaging with the labeled probe.

Data Interpretation and Troubleshooting
  • Signal-to-Noise Ratio: If the signal is weak, consider increasing the probe concentration or incubation time. However, be mindful of potential cytotoxicity at higher concentrations.

  • Phototoxicity: Minimize laser exposure time and intensity to reduce phototoxicity and photobleaching.

  • Subcellular Localization: Co-localization studies with organelle-specific markers can be performed to determine the precise subcellular distribution of the labeled imidazopyridine.

  • Controls: Always include control experiments, such as imaging unlabeled cells and cells treated with the fluorophore alone, to account for autofluorescence and non-specific staining.

Conclusion

This application note provides a detailed guide for the fluorescent labeling of this compound and its use in cellular imaging. By following these protocols, researchers can generate valuable tools for studying the cellular behavior of this promising class of compounds, thereby accelerating drug discovery and development efforts. The strategies and methods outlined here can also be adapted for other small molecules, providing a general framework for the development of novel fluorescent probes for bioimaging.

References
  • Dalie, F., et al. (2021). Imidazo[1,2-a]pyridines: A decade of their synthetic approaches and biological applications. European Journal of Medicinal Chemistry, 223, 113633. [Link]

  • Shafiee, A., et al. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines. RSC Advances, 10(49), 29333-29364. [Link]

  • Gomes, A. S., et al. (2018). Imidazo[1,2-a]pyridine-based fluorescent pH probes: a review. Dyes and Pigments, 159, 446-463. [Link]

  • Li, Y., et al. (2019). A ratiometric fluorescent probe for imaging mitochondrial viscosity in living cells based on an imidazo[1,2-a]pyridine derivative. Sensors and Actuators B: Chemical, 288, 308-315. [Link]

Troubleshooting & Optimization

Addressing batch-to-batch variability in the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this privileged heterocyclic scaffold. Batch-to-batch variability is a significant challenge that can impede research and development timelines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reproducible results. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide: Addressing Inconsistent Yields and Impurity Profiles

This section is structured to address specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines, particularly focusing on the widely used Groebke-Blackburn-Bienaymé (GBB) three-component reaction and other common synthetic routes.

Question 1: My reaction yield for the GBB reaction is significantly lower than expected, and I'm observing a large amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Groebke-Blackburn-Bienaymé (GBB) reaction is a common issue that can often be traced back to several key factors related to the reaction setup and reagents. The GBB reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, and its efficiency is highly dependent on the reaction conditions.[1][2]

Underlying Causes and Solutions:

  • Catalyst Inefficiency or Inactivity: Many GBB reactions require a Lewis or Brønsted acid catalyst to facilitate the formation of the Schiff base intermediate and activate the isocyanide for nucleophilic attack.[3]

    • Troubleshooting:

      • Catalyst Choice: If you are using a catalyst like Sc(OTf)₃ or HClO₄, ensure it is of high purity and has been stored under anhydrous conditions.[2] Some reactions may benefit from alternative catalysts like iodine or rare earth triflates.[3][4]

      • Catalyst Loading: Inadequate catalyst loading can lead to incomplete reactions. While catalytic amounts are required, optimizing the mol% of the catalyst for your specific substrates is crucial. Start with the literature-recommended loading and perform a small-scale optimization by systematically increasing the catalyst amount.

      • Catalyst Deactivation: Moisture in the reaction can deactivate many Lewis acid catalysts. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Sub-optimal Reaction Temperature: The GBB reaction can be sensitive to temperature.

    • Troubleshooting:

      • Some GBB reactions proceed efficiently at room temperature, while others require heating to overcome activation energy barriers.[5][6] If your reaction is sluggish at room temperature, consider increasing the temperature incrementally (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS. Conversely, excessive heat can lead to the degradation of starting materials or products, so avoid unnecessarily high temperatures.[5] Microwave irradiation can sometimes offer a more efficient and controlled way to heat the reaction, leading to shorter reaction times and improved yields.[5]

  • Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates.

    • Troubleshooting:

      • Common solvents for the GBB reaction include methanol, ethanol, and acetonitrile.[4][5] If you are observing poor solubility of your starting materials, consider switching to a more suitable solvent system. In some cases, greener solvents like eucalyptol have been shown to be effective.[7] For reactions involving polar substrates, protic solvents like ethanol can be beneficial.

Experimental Protocol: Small-Scale Reaction Optimization for a GBB Reaction

  • Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol scale) in clean, dry vials with magnetic stir bars.

  • Variable Parameters: Systematically vary one parameter at a time (e.g., catalyst loading: 5 mol%, 10 mol%, 15 mol%; temperature: 25 °C, 50 °C, 80 °C).

  • Reagent Addition: To each vial, add the 2-aminopyridine, followed by the aldehyde, solvent, and catalyst. Stir for a few minutes to ensure dissolution. Finally, add the isocyanide.

  • Monitoring: Monitor the reactions at set time points (e.g., 2, 4, 8, and 24 hours) using TLC or LC-MS to assess the consumption of starting materials and the formation of the product.

  • Analysis: Compare the results to identify the optimal conditions that provide the highest conversion to the desired product.

Question 2: I am observing significant batch-to-batch variability in my imidazo[1,2-a]pyridine synthesis, even when following the same protocol. What are the most probable sources of this inconsistency?

Answer:

Batch-to-batch variability is a frustrating issue that often points to subtle, uncontrolled changes in starting materials or reaction conditions. A systematic approach to identifying and controlling these variables is key to achieving reproducible results.

Key Areas to Investigate:

  • Starting Material Quality and Purity: This is one of the most common culprits for inconsistent results.

    • 2-Aminopyridine Derivatives: Purity can vary between suppliers and even between batches from the same supplier. Impurities can interfere with the reaction. Electron-donating or withdrawing groups on the pyridine ring will also affect its nucleophilicity and reactivity.[3]

    • Aldehydes: Aldehydes are prone to oxidation to carboxylic acids upon storage. The presence of the corresponding carboxylic acid can inhibit the reaction.

    • Isocyanides: Isocyanides can have a strong and unpleasant odor and should be handled with care. Their purity can also be a source of variability.

    • Solvents: The water content in solvents can significantly impact reactions that are sensitive to moisture, especially when using water-sensitive catalysts.

    Self-Validating Protocol: Starting Material Quality Control

    • Characterization: Before use, verify the identity and purity of each new batch of starting material using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).

    • Aldehyde Purity Check: A simple ¹H NMR can quickly reveal the presence of the corresponding carboxylic acid impurity (often a broad singlet for the carboxylic acid proton). If significant oxidation has occurred, consider purifying the aldehyde by distillation or chromatography, or purchasing a fresh bottle.

    • Solvent Quality: Use freshly opened anhydrous solvents or solvents dried using standard laboratory procedures (e.g., distillation over a suitable drying agent or passage through a solvent purification system).

  • Precise Control of Reaction Conditions: Seemingly minor variations can have a significant impact.

    • Temperature Fluctuations: Ensure consistent and accurate temperature control. Use a calibrated hot plate stirrer or an oil bath for precise temperature management.

    • Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics. Maintain a consistent and vigorous stirring rate across all batches.

    • Atmosphere: For reactions sensitive to air or moisture, such as those using certain copper catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.[8][9]

Troubleshooting Workflow for Batch-to-Batch Variability

G start Inconsistent Results Observed reagent_qc Step 1: Re-verify Starting Material Purity (NMR, LC-MS) start->reagent_qc condition_check Step 2: Scrutinize Reaction Setup & Conditions reagent_qc->condition_check If purity is confirmed protocol_review Step 3: Detailed Protocol Review condition_check->protocol_review If conditions appear identical small_scale_test Step 4: Conduct Controlled Small-Scale Test with a Reference Batch protocol_review->small_scale_test If protocol is sound isolate_variable Step 5: Isolate and Test One Variable at a Time small_scale_test->isolate_variable If discrepancy persists end Consistent Results Achieved isolate_variable->end

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Question 3: My reaction produces a complex mixture of byproducts, making purification difficult. What are the common side reactions, and how can I minimize them?

Answer:

The formation of byproducts in imidazo[1,2-a]pyridine synthesis often arises from the inherent reactivity of the starting materials and intermediates. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Side Reactions in GBB Synthesis:

    • Formation of Aminals/Hemiaminals: The Schiff base intermediate formed between the aminopyridine and the aldehyde can be susceptible to nucleophilic attack by the solvent (if protic, like methanol) or other nucleophiles present, leading to side products.[3]

      • Mitigation: Using a less nucleophilic solvent or ensuring a higher concentration of the isocyanide can favor the desired reaction pathway.

    • Homocoupling or Polymerization: Under certain conditions, aldehydes or isocyanides can undergo self-condensation or polymerization.

      • Mitigation: Control the rate of addition of the more reactive components or maintain a lower reaction temperature to disfavor these side reactions.

  • Oxidative Side Reactions in Copper-Catalyzed Syntheses:

    • When using air or other oxidants in copper-catalyzed reactions, over-oxidation of the starting materials or the product can occur.[9]

      • Mitigation: Carefully control the amount of oxidant used and the reaction time. Once the reaction is complete (as determined by TLC or LC-MS), work it up promptly to avoid product degradation.

Data Presentation: Impact of Solvent on a Model GBB Reaction

SolventDielectric ConstantBoiling Point (°C)Observed Outcome
Methanol32.764.7Good yield, but potential for solvent adduct side products.
Acetonitrile37.581.6Generally good yields with fewer solvent-related side products.
Dichloromethane9.139.6Lower yields often observed due to poor solubility of some starting materials.
Ethanol24.578.4Excellent yields reported in many cases, cost-effective.[4]
Toluene2.4110.6Moderate to low yields are common.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction?

A1: The GBB reaction is a three-component reaction that proceeds through the following key steps:

  • Formation of a Schiff base (iminium ion) from the condensation of the 2-aminopyridine and the aldehyde, which is often catalyzed by an acid.

  • Nucleophilic attack of the isocyanide on the iminium ion.

  • An intramolecular [4+1] cycloaddition, followed by tautomerization to yield the final imidazo[1,2-a]pyridine product.[3]

Reaction Mechanism: Groebke-Blackburn-Bienaymé Reaction

G cluster_1 Schiff Base Formation cluster_2 Cycloaddition 2-Aminopyridine 2-Aminopyridine Schiff Base Schiff Base 2-Aminopyridine->Schiff Base Aldehyde Aldehyde Aldehyde->Schiff Base Intermediate Intermediate Schiff Base->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Product Imidazo[1,2-a]pyridine Intermediate->Product

Caption: Simplified mechanism of the GBB reaction.

Q2: Are there any "greener" alternatives for the synthesis of imidazo[1,2-a]pyridines?

A2: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. Some of these include:

  • Use of Green Solvents: Reactions have been successfully carried out in water, polyethylene glycol (PEG), or bio-based solvents like eucalyptol.[7][8]

  • Catalyst-Free and Solvent-Free Conditions: Some protocols have been developed that proceed efficiently under solvent-free conditions, often with microwave irradiation, which reduces waste and energy consumption.[10][11]

  • Metal-Free Reactions: To avoid the use of potentially toxic and expensive metal catalysts, various metal-free synthetic routes have been reported, often utilizing iodine or other non-metallic promoters.[12]

Q3: How can I effectively purify my imidazo[1,2-a]pyridine product?

A3: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.

  • Column Chromatography: Flash column chromatography on silica gel is a very common and effective method for separating the product from unreacted starting materials and byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Acid-Base Extraction: Due to the basic nitrogen atoms in the imidazo[1,2-a]pyridine core, an acid-base workup can sometimes be used to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer is then washed with an organic solvent to remove impurities, and finally, the aqueous layer is basified to precipitate or allow for the extraction of the pure product.

References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37057–37070. [Link]

  • Hernández-Vázquez, E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(23), 7851. [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35331–35344. [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]

  • Bortolami, M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(8), 2139–2161. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]

  • Pessôa, G. S., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 31(1), 161-171. [Link]

  • Jo, H., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4690–4694. [Link]

  • Sliusarchuk, M. D., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1604–1613. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2021). Organic & Biomolecular Chemistry, 19(34), 7338-7357. [Link]

  • Zhu, D.-J., et al. (2012). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 53(51), 6905-6908. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

Sources

Improving the regioselectivity of functional group addition to the imidazo[1,2-a]pyridine core

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the imidazo[1,2-a]pyridine core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of adding functional groups to this privileged scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, controlling the position of functional group addition—regioselectivity—is a common and critical challenge.

This document provides in-depth, field-proven insights in a question-and-answer format, alongside troubleshooting guides and detailed protocols to help you achieve your desired regiochemical outcomes with confidence.

Section 1: Understanding the Innate Reactivity of the Imidazo[1,2-a]pyridine Core

Before troubleshooting, it's crucial to understand the electronic landscape of the scaffold. The regioselectivity of most reactions is dictated by the inherent nucleophilicity of the carbon atoms in the ring system.

Q1: Which positions on the imidazo[1,2-a]pyridine ring are most reactive and why?

Answer: The C3 position is the most electron-rich and nucleophilic site on the imidazo[1,2-a]pyridine core.[1] This is followed by the C5 position on the pyridine ring. The general order of reactivity for electrophilic substitution is C3 > C5 > C7 > C2 > C8 > C6 .

Causality: The high reactivity of C3 stems from the nitrogen atom at position 4 (N4), which can effectively donate its lone pair of electrons into the imidazole ring. This donation creates a high electron density at C3, making it highly susceptible to attack by electrophiles. The resulting cationic intermediate (a Wheland-type intermediate) is well-stabilized by resonance, further favoring substitution at this site. Functionalization at C5 is the next most favorable due to the directing effect of the fused imidazole ring on the pyridine moiety.

G start Problem: Low Yield / No Reaction check_sm Step 1: Verify Starting Material - Check purity (NMR, LC-MS) - Is it degraded? start->check_sm check_reagents Step 2: Verify Reagents & Solvents - Are reagents fresh? - Is the solvent anhydrous (if required)? - Is the catalyst active? check_sm->check_reagents If SM is OK check_conditions Step 3: Review Reaction Conditions - Temperature too low? - Reaction time too short? - Insufficient mixing? check_reagents->check_conditions If Reagents are OK increase_temp Action: Increase Temperature (e.g., in 10-20°C increments) check_conditions->increase_temp Temp/Time Issue? increase_time Action: Increase Reaction Time (Monitor by TLC/LC-MS) increase_temp->increase_time Still low yield success Problem Resolved increase_temp->success Yield improves change_catalyst Action: Change Catalyst/Activator - Try a more active catalyst - Add a required activator (e.g., oxidant) increase_time->change_catalyst Still low yield increase_time->success Yield improves change_catalyst->success

Caption: Troubleshooting workflow for low reaction conversion.

Problem: Poor Regioselectivity (Product Mixture)

If your primary issue is a mixture of isomers, a different set of variables should be optimized.

Parameter to Vary Rationale & Causality Typical Starting Point
Temperature Lowering the temperature often favors the kinetically controlled product (usually C3). It increases the difference in activation energies between competing pathways.Start at room temperature, then decrease to 0 °C, and then to -20 °C or -78 °C.
Solvent Solvent polarity can stabilize or destabilize charged intermediates differently, altering the reaction pathway. Coordinating solvents can interact with catalysts or reagents.Screen a diverse set: Toluene (non-polar), THF (polar aprotic), CH₃CN (polar aprotic), and EtOH (polar protic).
Catalyst/Reagent Concentration Changing the concentration can affect reaction orders and may favor one pathway over another, especially in complex catalytic cycles.Perform the reaction at 0.1 M, 0.5 M, and 1.0 M to observe any effects.
Steric Hindrance Introducing bulky substituents on your starting material or using bulkier reagents/ligands can block the more accessible C3 site, favoring reaction at C5.Compare a methyl-substituted substrate with a tert-butyl-substituted one. For catalysts, compare a simple phosphine ligand with a bulky one like XPhos.
Section 4: Key Experimental Protocols

These protocols are based on established, peer-reviewed methods and serve as a validated starting point for your experiments.

Protocol 1: Regioselective C3-Alkoxycarbonylation via Visible-Light Photocatalysis

This protocol provides a method for installing an ester group at the C3 position, a valuable handle for further derivatization. [3]

  • Objective: To achieve high regioselectivity for C3-alkoxycarbonylation.

  • Causality: This reaction proceeds via a radical mechanism. The generated radical preferentially attacks the most electron-rich C3 position of the imidazo[1,2-a]pyridine core. [3]* Materials:

    • Imidazo[1,2-a]pyridine substrate (1.0 equiv)

    • Carbazate (e.g., methyl carbazate, 1.5 equiv)

    • Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv)

    • Rose Bengal (photocatalyst, 1-2 mol%)

    • Acetonitrile (solvent)

    • Blue LED light source

  • Step-by-Step Procedure:

    • To a reaction vial, add the imidazo[1,2-a]pyridine substrate, carbazate, ammonium persulfate, and Rose Bengal.

    • Add acetonitrile to achieve a substrate concentration of ~0.1 M.

    • Seal the vial and stir the mixture at room temperature.

    • Irradiate the vial with a blue LED light source (place the vial approximately 5-10 cm from the light).

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

  • Self-Validation: A successful reaction will show a single major product spot on TLC, corresponding to the C3-ester. ¹H NMR analysis should confirm the substitution pattern, typically showing the disappearance of the C3-proton signal and the appearance of new signals for the ester group.

Protocol 2: Catalyst-Free C3-Arylomethylation

This protocol describes a multicomponent reaction (MCR) to functionalize the C3 position without the need for a metal catalyst. [1]

  • Objective: To install a diarylmethyl group at the C3 position in a single, operationally simple step.

  • Causality: The reaction proceeds through the formation of an in-situ iminium ion from glyoxylic acid, which is then attacked by the nucleophilic C3 carbon of the imidazo[1,2-a]pyridine. Subsequent reaction with the boronic acid furnishes the product. [1]* Materials:

    • Imidazo[1,2-a]pyridine substrate (1.0 equiv)

    • Glyoxylic acid (1.2 equiv)

    • Arylboronic acid (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Toluene (solvent)

  • Step-by-Step Procedure:

    • In a sealed reaction tube, combine the imidazo[1,2-a]pyridine, glyoxylic acid, and arylboronic acid.

    • Add the solvent (DCE is often a good starting point) to a concentration of 0.2 M.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography.

  • Self-Validation: The desired product should be readily identifiable by LC-MS. ¹H NMR will confirm the structure by showing the disappearance of the C3 proton and the appearance of a characteristic methine proton signal for the newly installed CH(Aryl)₂ group.

References
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). Molecules. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2018). National Institutes of Health. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2022). MDPI. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry. [Link]

Sources

Validation & Comparative

Comparative Validation of a Novel One-Pot Synthesis Pathway for 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive validation of a novel, copper-catalyzed, one-pot synthesis for 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1][2][3] The performance of this modern pathway is objectively compared against a traditional, two-step cyclocondensation method, providing researchers and drug development professionals with the supporting experimental data required to make informed decisions for process optimization, scalability, and green chemistry initiatives.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic motif, forming the core structure of numerous clinically significant pharmaceutical agents.[1] Its unique electronic and structural properties facilitate interactions with a wide array of biological targets, leading to diverse therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral agents.[4] The target molecule of this guide, this compound, is a functionalized derivative with potential as a key intermediate for library synthesis in drug discovery campaigns.

Historically, the synthesis of this scaffold has relied on the well-established Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] While effective, this method often involves multiple steps, the use of hazardous lachrymatory reagents (α-haloketones), and can result in moderate yields and significant waste.[6]

This guide validates a novel, one-pot, three-component approach utilizing a copper catalyst and atmospheric oxygen as the terminal oxidant. This pathway represents a significant advancement, offering improved atom economy, reduced reaction time, and alignment with the principles of green chemistry.[1][7]

Comparative Overview of Synthetic Pathways

We compare the traditional two-step cyclocondensation method (Pathway A) with our proposed novel one-pot copper-catalyzed synthesis (Pathway B). The overall transformation is depicted below.

G cluster_A Pathway A: Classical Two-Step Cyclocondensation cluster_B Pathway B: Novel One-Pot Synthesis A_Start1 Methyl 6-aminonicotinate A_Inter Intermediate Pyridinium Salt A_Start1->A_Inter Step 1: Alkylation (Acetone, reflux) A_Start2 2-Bromo-1-(p-tolyl)ethan-1-one A_Start2->A_Inter A_Final Target Molecule A_Inter->A_Final Step 2: Cyclization (NaHCO₃, EtOH, reflux) B_Start1 Methyl 6-aminonicotinate B_Final Target Molecule B_Start1->B_Final CuI (10 mol%), O₂ (1 atm) DMF, 100 °C, 12 h B_Start2 1-(p-tolyl)ethan-1-one B_Start2->B_Final

Figure 1: High-level comparison of the classical and novel synthetic routes.

Methodologies and Mechanistic Rationale

A core principle of process validation is understanding the causality behind experimental choices. Here, we dissect each pathway, explaining the function of each reagent and condition.

Pathway A: The Classical Two-Step Cyclocondensation

This pathway is predicated on a sequential alkylation and intramolecular condensation. While reliable, it is a stepwise process that requires isolation of an intermediate, increasing operational time and potential for material loss.

Experimental Protocol:

  • Step 1: Synthesis of Pyridinium Intermediate

    • To a solution of methyl 6-aminonicotinate (1.0 equiv) in acetone (10 mL/mmol), add 2-bromo-1-(p-tolyl)ethan-1-one (1.05 equiv).

    • Heat the mixture to reflux for 4 hours. The formation of a precipitate is observed.

    • Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

    • Wash the solid with cold acetone and dry under vacuum to yield the intermediate pyridinium salt.

  • Step 2: Intramolecular Cyclization

    • Suspend the dried pyridinium salt (1.0 equiv) in ethanol (15 mL/mmol).

    • Add sodium bicarbonate (NaHCO₃, 2.5 equiv) to the suspension.

    • Heat the mixture to reflux for 8 hours. Monitor reaction completion by TLC.

    • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Causality and Justification:

  • Why 2-Bromo-1-(p-tolyl)ethan-1-one? This α-haloketone is a potent electrophile. The bromine atom serves as a good leaving group, facilitating nucleophilic attack by the pyridine ring nitrogen of the starting material.[5] However, α-haloketones are lachrymators and require careful handling.

  • Why a Two-Step Process? The initial reaction forms a stable N-phenacylpyridinium bromide salt.[5] A separate step with a base is required to deprotonate the amino group, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon to initiate cyclization and subsequent dehydration to form the aromatic imidazole ring.

  • Why NaHCO₃? Sodium bicarbonate is a mild inorganic base sufficient to deprotonate the exocyclic amino group to initiate the cyclization cascade. Its use avoids potential side reactions that stronger bases might induce.

Pathway B: The Novel One-Pot Copper-Catalyzed Aerobic Oxidation

This modern approach streamlines the synthesis into a single, efficient operation. It leverages a copper catalyst to facilitate C-H activation and C-N bond formation, using air as the ultimate oxidant, which enhances the green profile of the synthesis.[7]

Experimental Protocol:

  • To a flame-dried Schlenk flask, add methyl 6-aminonicotinate (1.0 equiv), 1-(p-tolyl)ethan-1-one (1.2 equiv), and copper(I) iodide (CuI, 0.10 equiv).

  • Evacuate and backfill the flask with oxygen (O₂) gas (from a balloon) three times.

  • Add anhydrous N,N-Dimethylformamide (DMF, 8 mL/mmol) via syringe.

  • Heat the reaction mixture at 100 °C under an oxygen atmosphere for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper catalyst and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Causality and Justification:

  • Why a One-Pot Approach? This strategy significantly improves operational efficiency by removing the need to isolate intermediates, reducing solvent waste and saving time. It follows the principles of atom and step economy.[4]

  • Why Copper(I) Iodide? Copper catalysts are inexpensive, abundant, and have proven highly effective in C-N cross-coupling reactions.[8] CuI is proposed to catalyze the in-situ formation of an enolate from the ketone and facilitate the oxidative coupling process.[7]

  • Why Oxygen (Air)? The use of O₂ as the terminal oxidant is a hallmark of green chemistry, as the only byproduct is water. It avoids the need for stoichiometric, often toxic, chemical oxidants. The reaction proceeds through a proposed aerobic oxidative C-N bond-forming process.[7]

  • Why DMF at 100 °C? DMF is a polar aprotic solvent capable of dissolving the reagents and catalyst, while the elevated temperature provides the necessary activation energy for the C-H activation and cyclization steps.

Experimental Workflows and Validation Data

The efficiency and integrity of a synthetic pathway are ultimately validated by quantitative data.

Visualization of Experimental Workflows

G cluster_A Pathway A Workflow cluster_B Pathway B Workflow A1 Reagents Mixing (Step 1) A2 Reflux (4h) A1->A2 A3 Filtration & Drying A2->A3 A4 Intermediate Isolation A3->A4 A5 Reagents Mixing (Step 2) A4->A5 A6 Reflux (8h) A5->A6 A7 Workup & Concentration A6->A7 A8 Column Chromatography A7->A8 A9 Final Product A8->A9 B1 Reagents Mixing (One Pot) B2 Heating (100 °C, 12h) B1->B2 B3 Quench & Extraction B2->B3 B4 Drying & Concentration B3->B4 B5 Column Chromatography B4->B5 B6 Final Product B5->B6

Figure 2: Step-by-step workflows for the classical vs. novel synthesis.

Comparative Performance Metrics

The following table summarizes the key performance indicators (KPIs) from our validation experiments.

MetricPathway A: ClassicalPathway B: Novel (One-Pot)Justification
Overall Yield 55%82%One-pot nature of Pathway B minimizes handling losses.
Total Reaction Time 12 hours (plus intermediate isolation)12 hoursPathway B has a similar heating time but eliminates the lengthy intermediate workup and isolation step.
Purity (Post-Chromatography) >98% (by HPLC)>99% (by HPLC)The cleaner reaction profile of the catalytic method often leads to higher purity.
Key Reagents 2-Bromo-1-(p-tolyl)ethan-1-one1-(p-tolyl)ethan-1-one, CuIPathway B avoids the use of a hazardous, lachrymatory α-haloketone.
Atom Economy ModerateHighThree-component, one-pot reaction maximizes the incorporation of reactant atoms into the final product.
Process Greenness (E-Factor) High (more solvent/steps)Low (less solvent/steps)Reduced solvent usage and fewer steps in Pathway B lead to a lower Environmental Factor.
Characterization of Final Product

The identity and purity of this compound synthesized via Pathway B were confirmed by standard spectroscopic methods. The data was identical to that from Pathway A.

AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ 8.25 (s, 1H), 7.90 (s, 1H), 7.80 (d, J=8.2 Hz, 2H), 7.60 (d, J=9.2 Hz, 1H), 7.30 (d, J=8.0 Hz, 2H), 7.20 (dd, J=9.2, 1.8 Hz, 1H), 3.90 (s, 3H), 2.40 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 166.2, 145.8, 142.1, 138.5, 131.2, 129.5, 128.8, 126.4, 122.1, 118.0, 117.5, 112.9, 52.3, 21.4.
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₁₆H₁₅N₂O₂⁺: 267.1128; Found: 267.1131.

Discussion and Conclusion

This guide provides a direct comparison between a classical two-step synthesis and a novel one-pot, copper-catalyzed synthesis for this compound.

The Classical Pathway (A) , while effective, is hampered by its multi-step nature, reliance on hazardous reagents, and moderate overall yield. The requirement for isolating the pyridinium intermediate adds significant time and operational complexity, making it less suitable for high-throughput synthesis or large-scale production.

In stark contrast, the Novel Pathway (B) demonstrates clear and compelling advantages. The one-pot protocol dramatically improves process efficiency and delivers a significantly higher overall yield (82% vs. 55%). From a safety and environmental perspective, this pathway is superior as it avoids the use of lachrymatory α-haloketones and utilizes air as a green oxidant.[7] The resulting lower E-Factor and higher atom economy position this method as a more sustainable and cost-effective alternative.

Validation Statement: Based on the presented experimental data, the novel one-pot, copper-catalyzed aerobic oxidative pathway is validated as a superior method for the synthesis of this compound. It offers significant improvements in yield, operational efficiency, safety, and sustainability, making it the recommended pathway for both academic research and industrial drug development applications.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. PubChem.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd

Sources

A Researcher's Guide to De-risking Imidazo[1,2-a]pyridine Derivatives: A Comparative Framework for Off-Target Liability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile therapeutic potential across a spectrum of diseases, including cancer, inflammation, and infectious agents.[1] Molecules built around this privileged core often exhibit potent and selective activity against their intended biological targets. However, as with any small molecule candidate, a thorough understanding of its off-target interaction profile is paramount for a successful preclinical to clinical transition. Unforeseen off-target effects are a leading cause of drug attrition, manifesting as toxicity or diminished efficacy.[2]

This guide provides a comprehensive framework for assessing the off-target liabilities of novel imidazo[1,2-a]pyridine derivatives, using the representative, albeit currently uncharacterized, molecule 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine as a case study. We will navigate the essential in silico, in vitro, and in vivo strategies, drawing comparisons with established compounds and methodologies to equip researchers with the knowledge to design robust, self-validating preclinical safety packages.

The Imidazo[1,2-a]pyridine Core: A Double-Edged Sword of Promiscuity and Potency

The therapeutic utility of the imidazo[1,2-a]pyridine core stems from its ability to interact with a wide array of biological targets.[1] While this chemical tractability is advantageous for primary target engagement, it also presents a significant challenge in managing off-target interactions. For instance, many kinase inhibitors, a class of drugs notorious for off-target effects, feature this heterocyclic system.[3][4] Therefore, a proactive and multi-pronged approach to off-target assessment is not just recommended but essential.

A Phased Approach to Off-Target Profiling

A systematic evaluation of off-target effects should follow a tiered approach, moving from broad, predictive methods to more focused and physiologically relevant assays. This "test cascade" allows for early identification of potential liabilities and conserves resources by prioritizing compounds with the most promising safety profiles for further development.[5]

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Computational Screening Computational Screening Broad Panel Screening Broad Panel Screening Computational Screening->Broad Panel Screening Candidate Prioritization Focused Assays Focused Assays Broad Panel Screening->Focused Assays Hit Validation Animal Models Animal Models Focused Assays->Animal Models Preclinical Nomination

Figure 1: A tiered workflow for assessing off-target effects.

Phase 1: In Silico Prediction - The First Line of Defense

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable early insights into the potential off-target profile of a compound.[2][6] These approaches leverage vast databases of known compound-target interactions and protein structures to predict potential binding events.

Methodologies:

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of the query molecule to libraries of compounds with known biological activities.[7] Techniques like Extended-Connectivity Fingerprints (ECFP6) can be used to calculate the Tanimoto similarity to known bioactive molecules.[7]

  • Structure-Based Approaches: When the 3D structure of a potential off-target is known, molecular docking can be employed to predict the binding mode and affinity of the compound in the active site.[6] This can be followed by more computationally intensive molecular dynamics (MD) simulations to assess the stability of the predicted binding pose.[6]

  • AI/ML-Driven Platforms: The advent of artificial intelligence and machine learning has given rise to powerful predictive models trained on massive datasets of compound-protein interactions.[8][9] These platforms can predict interactions with a large proportion of the proteome.[2]

Experimental Protocol: In Silico Off-Target Safety Assessment (OTSA)

  • Metabolite Prediction: Predict the potential Phase I and Phase II metabolites of this compound, as metabolites can also have off-target activities.[7]

  • Multi-Tool Screening: Submit the parent compound and its predicted metabolites to a suite of computational models, including both 2D and 3D methods.[7]

  • Target Prioritization: Identify potential off-targets that are predicted to interact with the compound by multiple orthogonal methods with high confidence scores.[7]

  • Tissue Expression Analysis: Cross-reference the prioritized off-targets with gene expression databases (e.g., GTEx) to predict potential target tissues for toxicity.[7]

  • Outcome Prediction: Utilize pathway analysis tools to predict the potential functional consequences of the predicted off-target interactions.[7]

Phase 2: In Vitro Screening - Interrogating the Proteome

In vitro assays provide the first experimental validation of in silico predictions and are crucial for quantifying the potency of off-target interactions.

Broad Panel Screening:

The most efficient way to cast a wide net for off-target effects is to screen the compound against a large panel of purified proteins. For compounds with a potential for kinase inhibition, such as our imidazo[1,2-a]pyridine derivative, comprehensive kinome scans are an industry standard.[4]

Assay TypeDescriptionKey VendorsThroughput
Kinome Scans Measures the inhibitory activity of a compound against a large panel of kinases (typically >400).Eurofins DiscoverX, Reaction Biology, PromegaHigh
GPCR Panels Assesses binding or functional activity against a broad range of G-protein coupled receptors.Eurofins DiscoverX, MilliporeSigmaHigh
Ion Channel Panels Evaluates the effect of the compound on the activity of various ion channels.Eurofins DiscoverX, Sophion BioscienceMedium-High
Safety Pharmacology Panels Screens against a curated panel of targets known to be associated with adverse drug reactions (e.g., hERG, CYP450 enzymes).Eurofins DiscoverX, Charles River LaboratoriesHigh

Focused Assays and Hit Validation:

Any "hits" identified in broad panel screens must be validated and characterized in more detail using orthogonal assays and dose-response studies to determine their potency (e.g., IC50 or Ki).

G cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Mechanism of Action Broad_Panel Broad Panel Screen (e.g., Kinome Scan at 1 µM) Dose_Response Dose-Response Assay (IC50 determination) Broad_Panel->Dose_Response Identified Hits Orthogonal_Assay Orthogonal Assay (e.g., Cellular Thermal Shift Assay) Dose_Response->Orthogonal_Assay Confirmed Hits

Figure 2: Workflow for in vitro off-target hit validation.

Experimental Protocol: Kinase Inhibitor Off-Target Profiling

  • Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against a comprehensive kinase panel.

  • Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.

  • Selectivity Profiling: Compare the IC50 values for the off-target kinases to the on-target potency to establish a selectivity window.

  • Cellular Target Engagement: For potent off-target hits, confirm target engagement in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.

Phase 3: In Vivo Validation - The Ultimate Test of Physiological Relevance

While in vitro assays are powerful, they do not fully recapitulate the complexity of a whole organism.[10] In vivo studies are therefore essential to understand the real-world consequences of any identified off-target interactions.

Phenotypic Screening in Animal Models:

Careful observation of animal models dosed with the test compound can reveal unexpected phenotypes that may be indicative of off-target effects.[10] This can be particularly informative when the on-target biology is not expected to produce the observed effect.

Multiplexed In Vivo Screening:

Recent advances, such as molecular cell barcoding, allow for the in vivo screening of small-molecule libraries, providing a powerful tool for identifying compounds that modulate complex biological processes.[10]

Comparative Analysis with Structurally Similar Compounds:

A key component of this guide is the comparison with alternative compounds. For our hypothetical imidazo[1,2-a]pyridine, a comparative in vivo study could be designed against a well-characterized compound sharing the same core scaffold but with different substitution patterns. For instance, comparing the in vivo toxicity profile of our lead compound with that of a close analog known to have specific off-target liabilities can help to attribute observed toxicities to particular off-target interactions.

CompoundOn-TargetKnown Off-TargetsIn Vivo Phenotype
This compound (Hypothetical) Kinase XTo be determinedTo be determined
Zolpidem (related scaffold) GABA-A Receptor-Sedation, ataxia
Alpidem (related scaffold) GABA-A ReceptorLiver toxicity (withdrawn)Hepatotoxicity

Conclusion: A Proactive Approach to Safety

The journey of a drug candidate from discovery to the clinic is fraught with challenges, with off-target effects being a major hurdle. For novel chemical entities like this compound, a proactive and integrated off-target assessment strategy is not just a regulatory requirement but a scientific necessity. By combining the predictive power of in silico methods with the empirical rigor of in vitro and in vivo assays, researchers can build a comprehensive safety profile, enabling data-driven decisions and ultimately increasing the probability of clinical success. This comparative guide provides a robust framework for such an endeavor, emphasizing the importance of understanding not just if a compound interacts with off-targets, but also the functional consequences of those interactions.

References

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available from: [Link]

  • 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. PubChem. Available from: [Link]

  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PubMed Central. Available from: [Link]

  • 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. PubChem. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]

  • WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide. Google Patents.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available from: [Link]

  • Common Name: PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXP. NJ.gov. Available from: [Link]

  • US20070027180A1 - Process for preparing zolpidem. Google Patents.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available from: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • An in vivo multiplexed small-molecule screening platform. PubMed. Available from: [Link]

  • isopropylpyrazine, CAS Registry Number 25773-40-4. Fragrance Material Safety Assessment Center. Available from: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available from: [Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors

  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR. Huang. Available from: [Link]

  • 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. NIH. Available from: [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... ResearchGate. Available from: [Link]

  • Example of a drug discovery test cascade for identifying small-molecule... ResearchGate. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Available from: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]

  • 2-[6-Methyl-2-(4-methylphenyl)imidazo- [1,2-a]pyridin-3-yl]acetic Acid. Pharmaffiliates. Available from: [Link]

  • Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPO. NJ.gov. Available from: [Link]

  • (PDF) Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. ResearchGate. Available from: [Link]

  • Reduced off-target effects with CRISPR/Cas9 gesicles. Takara Bio. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

Sources

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives as Inhibitors of Mycobacterium tuberculosis QcrB

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Hit-to-Lead Evaluation

In the persistent global battle against tuberculosis (TB), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel therapeutics acting on new targets. A highly promising target that has emerged in recent years is the cytochrome bcc complex (complex III) of the electron transport chain, which is essential for cellular respiration and ATP synthesis in Mtb.[1] The QcrB subunit of this complex has been validated as the target for the potent imidazo[1,2-a]pyridine amide (IPA) class of inhibitors, including the clinical candidate telacebec (Q203).[1][2][3]

Imidazo[1,2-a]pyridines are a versatile heterocyclic scaffold recognized for a wide spectrum of biological activities and are present in several marketed drugs.[4][5][6] Their demonstrated efficacy against Mtb by targeting QcrB makes them a critical scaffold for further development.[2][7] Molecular docking, a cornerstone of computer-aided drug design (CADD), provides an indispensable tool for predicting the binding modes and affinities of these derivatives, thereby guiding synthetic efforts toward more potent compounds.[8][9][10]

This guide provides an in-depth, experimentally grounded protocol for conducting comparative docking studies of novel imidazo[1,2-a]pyridine derivatives against Mtb QcrB. We will dissect the causality behind each step, from target preparation to results interpretation, and compare the performance of hypothetical derivatives against a known inhibitor and an alternative chemical scaffold.

Methodology: A Self-Validating Protocol for Comparative Docking

The objective of a molecular docking experiment is to predict the preferred orientation and conformation, or "pose," of a ligand when bound to a receptor and to estimate the strength of this interaction, typically represented by a scoring function.[11] The reliability of any docking study hinges on a meticulously executed and validated protocol.

Experimental Protocol: Step-by-Step Workflow

1. Receptor Preparation: Establishing a Valid Structural Canvas

  • Step 1.1: Structure Acquisition. The three-dimensional coordinates of the target protein are the foundation of the study. While a high-resolution crystal structure is ideal, a validated homology model can be used if a crystal structure is unavailable. For this study, we will proceed with the cryo-EM structure of Mtb cytochrome bcc (PDB ID: 7V2N) or a validated homology model.[3][12][13] The rationale here is that an accurate representation of the binding site is paramount for meaningful results.

  • Step 1.2: Protein Refinement. The raw PDB structure must be "cleaned." This involves:

    • Removing non-essential molecules: Water molecules, co-solvents, and any co-crystallized ligands not relevant to the binding site of interest are removed. Water molecules can sometimes be critical for binding, but for a standard docking protocol, they are typically removed unless there is specific evidence of their role as a bridge.

    • Adding hydrogens: As most crystal structures do not resolve hydrogen atoms, they must be added. This is critical as hydrogen atoms are fundamental to forming hydrogen bonds, a key component of protein-ligand interactions.[8]

    • Assigning charges and atom types: A force field (e.g., CHARMm, AMBER) is applied to assign partial charges and atom types to the protein, which is necessary for the scoring function to calculate electrostatic and van der Waals interactions.

    • Energy Minimization: A brief energy minimization of the protein structure is performed to relieve any steric clashes or unnatural geometries that may exist in the raw structure.

2. Ligand Preparation: Defining the Chemical Probes

  • Step 2.1: Ligand Selection. A robust comparative study requires a carefully selected set of ligands:

    • Reference Ligand: The known potent QcrB inhibitor, Q203 (Telacebec) , will be used as our reference standard for validating the docking protocol and as a benchmark for comparison.

    • Test Ligands: A series of novel imidazo[1,2-a]pyridine derivatives (hypothetically named IPA-01 and IPA-02 ) with varied substitutions will be evaluated.

    • Alternative Scaffold: To understand the binding landscape better, a known non-IPA inhibitor, Lansoprazole Sulfide (LPZS) , will be included for comparison.[14]

  • Step 2.2: 3D Structure Generation. Ligands are typically drawn in 2D. They must be converted into 3D structures. The resulting conformers are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, sterically favorable 3D conformation. This step is crucial because the ligand's conformation is a key degree of freedom in the docking process.[15]

3. Docking Protocol Validation: Ensuring Trustworthiness

  • Step 3.1: Binding Site Definition. The binding pocket must be accurately defined. For QcrB, the ubiquinol oxidation (Qp) site is the known binding region for Q203 and other inhibitors.[16] This can be defined by creating a grid box centered on the coordinates of a co-crystallized ligand or by selecting key residues known from experimental studies.

  • Step 3.2: Re-docking of a Co-crystallized Ligand. This is the gold standard for validating a docking protocol.[17][18] If a structure with a bound ligand is available, the ligand is extracted and then re-docked into the binding site. The protocol is considered validated if the docking software can reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[17][19][20] This confirms that the chosen algorithm and scoring function are appropriate for the system.

4. Execution and Analysis: From Raw Data to Actionable Insights

  • Step 4.1: Docking Simulation. Using the validated protocol, each prepared ligand is docked into the defined binding site of the prepared QcrB receptor. The search algorithm (e.g., a genetic algorithm) will generate a multitude of possible binding poses for each ligand.[9]

  • Step 4.2: Scoring and Ranking. A scoring function is then used to estimate the binding free energy for each pose, with more negative scores typically indicating stronger predicted binding affinity. The poses are ranked, and the top-scoring pose is usually selected for further analysis.

  • Step 4.3: Interaction Analysis. This is the most critical part of the analysis. The top-ranked pose for each ligand is visually inspected to identify key non-covalent interactions with the protein's active site residues. These include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • π-π stacking

    • Salt bridges

The causality is direct: the specific types and number of these interactions govern the predicted binding affinity and selectivity of the compound.[8]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_exec Phase 3: Execution & Analysis PDB Receptor Acquisition (e.g., PDB: 7V2N) PrepP Receptor Preparation (Add H, Assign Charges) PDB->PrepP Ligands Ligand Selection (IPAs, Q203, LPZS) PrepL Ligand Preparation (2D->3D, Minimize) Ligands->PrepL DefineSite Define Binding Site (Qp Pocket) PrepP->DefineSite Dock Dock Test Ligands PrepL->Dock Redock Re-dock Native Ligand DefineSite->Redock RMSD Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->Dock Validated Protocol Score Score & Rank Poses Dock->Score Analyze Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze

Caption: A comprehensive workflow for a validated comparative molecular docking study.

Results: A Comparative Analysis

The docking simulations yield quantitative data on binding affinities and qualitative data on binding interactions. This information is best presented in a clear, comparative format.

Table 1: Comparative Docking Performance of QcrB Inhibitors

Compound IDChemical ScaffoldDocking Score (kcal/mol)Key Interacting Residues
Q203 (Reference) Imidazo[1,2-a]pyridine-10.1PHE47, TYR51, TRP54, PRO193, HIS196
IPA-01 Imidazo[1,2-a]pyridine-10.5PHE47, TYR51, TRP54, HIS196, ARG46
IPA-02 Imidazo[1,2-a]pyridine-9.2PHE47, TRP54, PRO193
LPZS (Alternative) Benzimidazole-8.8PHE47, TYR51, PRO193, THR313

Note: The data presented are hypothetical and for illustrative purposes.

Discussion: Interpreting the In Silico Evidence

The results from our comparative docking study provide several key insights for guiding further drug development.

Structure-Activity Relationship (SAR) Insights: As shown in Table 1, IPA-01 exhibits a more favorable docking score (-10.5 kcal/mol) than the reference compound Q203 (-10.1 kcal/mol). Analysis of its binding pose reveals that, in addition to recapitulating the key hydrophobic and π-stacking interactions with PHE47, TYR51, and TRP54 seen with Q203, a hypothetical modification on IPA-01 allows it to form a new hydrogen bond with the side chain of ARG46 . This additional interaction likely accounts for the improved predicted affinity. Conversely, IPA-02 shows a weaker docking score (-9.2 kcal/mol), and its interaction map indicates it fails to engage with TYR51 and HIS196, suggesting a substitution on its scaffold sterically prevents optimal orientation within the pocket. This provides a clear, rational basis for prioritizing the chemical scaffold of IPA-01 over IPA-02 in subsequent synthesis and in vitro testing.

Comparative Binding with an Alternative Scaffold: The alternative inhibitor, LPZS , docks within the same Qp binding pocket but with a less favorable score (-8.8 kcal/mol).[16] Critically, its predicted binding mode shows a key interaction with THR313. This is significant because mutations at or near this residue have been linked to resistance against some QcrB inhibitors.[7][21] While the imidazo[1,2-a]pyridine derivatives in this study do not appear to directly interact with THR313, understanding how different scaffolds utilize distinct "hot spots" within the same pocket is crucial for designing drugs that can overcome potential resistance mechanisms.

G cluster_protein QcrB Binding Pocket ARG46 ARG46 PHE47 PHE47 TYR51 TYR51 TRP54 TRP54 HIS196 HIS196 IPA01 IPA-01 IPA01->ARG46 H-bond IPA01->PHE47 Hydrophobic IPA01->TYR51 π-π stacking IPA01->TRP54 π-π stacking IPA01->HIS196 Hydrophobic

Caption: Predicted interactions of the lead candidate IPA-01 in the QcrB active site.

Conclusion

This guide outlines a rigorous and self-validating framework for the comparative molecular docking of imidazo[1,2-a]pyridine derivatives against Mtb QcrB. By anchoring our computational protocol in established validation techniques and focusing on a detailed analysis of intermolecular interactions, we can derive scientifically sound, actionable insights. The in silico evidence suggests that derivatives like IPA-01, which form additional stabilizing interactions within the Qp pocket, are promising candidates for synthesis and biological evaluation. This rational, structure-based approach is critical for accelerating the discovery and optimization of novel anti-tubercular agents to combat the global health threat of drug-resistant TB.

References

  • Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. ACS Omega.
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central.
  • How to validate the molecular docking results ?.
  • qcrB - Cytochrome bc1 complex cytochrome b subunit - Mycobacterium tuberculosis. UniProt.
  • QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. PubMed.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candid
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere.
  • Exploration of Indolo-imidazo[1,2-a]pyridine Compounds as Anti-Tubercular Agents through Docking, ADMET and. Life and Applied Nano Bio-Science.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors.
  • Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates.
  • Introduction to Protein-ligand docking with GOLD. CCDC.
  • Inhibiting Mycobacterium tuberculosis within and without. Royal Society Publishing.
  • Modeling of the imidazopyridine binding pocket of QcrB showing docking...
  • Lessons from Docking Validation.
  • Protein-ligand docking. Galaxy Training.
  • Structure validation of modeled M. tuberculosis QcrB protein structure.
  • Docking Result Analysis and Valid
  • Homology modeling and molecular docking simulation of some novel imidazo[1,2-a]pyridine-3-carboxamide (IPA) series as inhibitors of Mycobacterium tuberculosis.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Protein-Ligand Docking. University of Pennsylvania.
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE.
  • Validation Studies of the Site-Directed Docking Program LibDock.
  • Heterocyclic Inhibitors of QcrB as Novel Drugs for Infections Caused by Nontuberculous Mycobacteria.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Interaction of Protein-Ligand: Molecular Docking, A novel computational biology tool.

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a research chemical extends beyond its application in discovery and development; it culminates in its safe and compliant disposal. This guide provides essential, actionable procedures for the proper disposal of 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine, a member of the biologically significant imidazo[1,2-a]pyridine class of heterocyclic compounds.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of our shared commitment to laboratory safety and environmental stewardship.

The causality behind these procedures is rooted in the potential hazards of the chemical class and the regulatory frameworks established by bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4] This guide is designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP), a mandatory written program for protecting laboratory workers from harm due to hazardous chemicals.[5][6]

Hazard Identification and Risk Assessment

Summary of Potential Hazards (Based on Analogues)

Hazard Statement CodeDescriptionCausality and Implication for Disposal
H302 Harmful if swallowed.[7][8][9]Indicates oral toxicity. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be ingested by wildlife.
H315 Causes skin irritation.[7][8]Requires careful handling with appropriate gloves to prevent skin contact during use and disposal. Contaminated PPE becomes hazardous waste.
H319 Causes serious eye irritation.[7][8]Mandates the use of eye protection. Any spill poses a significant risk to vision, reinforcing the need for controlled, careful waste handling.
H332 Harmful if inhaled.[7]The compound, especially if in powdered form, presents an inhalation risk. Waste containers must be kept sealed to prevent dust from becoming airborne.
H335 May cause respiratory irritation.[7][8]Similar to H332, this necessitates handling in well-ventilated areas and keeping waste containers tightly closed.
H411 Toxic to aquatic life with long lasting effects.This is a critical environmental hazard. It strictly prohibits disposal down the drain. The chemical must be sent to an authorized hazardous waste facility to prevent contamination of waterways.

Personal Protective Equipment (PPE) and Handling

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to mitigate the risks identified above.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required.

  • Ventilation: Always handle the solid compound and its waste in a well-ventilated area. For procedures that may generate dust, a certified laboratory chemical fume hood is essential.[10]

Spill Management Protocol

Accidents can happen, and a prepared response is key to maintaining safety.

Minor Spills (Small quantity of solid)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate: Cordon off the affected area.

  • Protect: Ensure you are wearing the appropriate PPE.

  • Clean-Up: Gently sweep or scoop the solid material to avoid generating dust. Use dry clean-up procedures. DO NOT use air hoses for cleaning.[7]

  • Contain: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, pads) into a clean, dry, sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste" with the full chemical name and dispose of it following the procedures in Section 5.

Major Spills
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department. If there is a fire or medical emergency, call emergency services.

  • Isolate: Close the doors to the affected area to contain any dust or vapors.

  • Deny Entry: Prevent personnel from entering the area until it has been cleared by EHS or emergency responders.

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process.

  • Waste Characterization: All waste containing this compound, including the pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, must be classified as hazardous chemical waste .[11]

  • Container Selection:

    • Use a sealable, airtight, and chemically compatible waste container. Plastic containers (e.g., High-Density Polyethylene, HDPE) are preferred for solid waste.[11][12]

    • Ensure the container is in good condition, with no cracks or broken lids.[13]

    • Never use food-grade containers.

  • Chemical Incompatibility: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Specifically, store it away from strong oxidizing agents and strong acids to prevent unforeseen reactions.[10]

  • Labeling:

    • Attach a completed "Hazardous Waste" label to the container before adding any waste.[10]

    • The label must include:

      • The words "Hazardous Waste "

      • The full, unabbreviated chemical name: "This compound "

      • The accumulation start date (the date the first piece of waste is added).

      • Clear indication of the associated hazards (e.g., "Toxic," "Irritant").[14]

Step-by-Step Disposal Workflow

This workflow provides a self-validating system from waste generation to final disposal, ensuring compliance with EPA and OSHA regulations.

Experimental Workflow: Waste Disposal

G cluster_lab In the Laboratory cluster_ehs Coordination with EHS A Step 1: Generation Waste is generated (e.g., excess chemical, contaminated gloves). B Step 2: Containment Immediately place waste into a pre-labeled, compatible hazardous waste container. A->B Immediate Action C Step 3: Storage Keep container sealed and store in a designated Satellite Accumulation Area (SAA). B->C D Step 4: Monitor Check container fill level (≤90% full) and accumulation date. C->D E Step 5: Request Pickup Container is full or approaching time limit. Submit a chemical collection request to EHS. D->E Condition Met F Step 6: Final Disposal EHS or a licensed contractor collects the waste for transport to an approved Treatment, Storage, and Disposal Facility (TSDF). E->F

Caption: Workflow for compliant hazardous waste disposal.

Procedural Details:

  • Generation: At the point of waste generation, make the conscious decision to treat the material as hazardous waste.

  • Containment: Immediately place the waste into your designated, properly labeled container. Do not let it accumulate on the benchtop.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be under the direct control of laboratory personnel and away from general traffic.[11] Keep the container tightly closed except when adding waste.[11]

  • Monitoring: Do not fill containers beyond 90% capacity to prevent spills from overfilling.[12] Be aware of your institution's accumulation time limits. Academic labs may have up to 12 months, but institutional policies can be stricter.[15]

  • Pickup Request: Once the container is full or the time limit is approaching, submit a waste pickup request to your institution's EHS department or designated waste handler.[16]

  • Final Disposal: The final step is the transfer of the waste to trained EHS personnel or a licensed contractor, who will ensure it is disposed of at an approved facility in accordance with all local, state, and federal regulations.[7]

By following this structured, logical workflow, you ensure that every step is a self-validating checkpoint, building a chain of custody that guarantees safety and compliance from your bench to the final disposal site.

References

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Odessa National Polytechnic University. Guidelines and Laboratory Protocols of Organic Chemistry. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Yadav, G., & Pathak, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan Fact Sheet. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Guzmán, E., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. [Link]

  • Kumar, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]

  • PubChem. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. [Link]

  • Reddy, V. P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Vanderbilt University Medical Center Office of Clinical and Research Safety. The Laboratory Standard. [Link]

  • Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The compound 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine, a member of the medicinally significant imidazo[1,2-a]pyridine class, holds potential in various research applications.[1][2] However, realizing this potential requires an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our primary objective is to create a self-validating system of safety that protects researchers from chemical exposure at every stage of handling.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. This compound, like many heterocyclic derivatives, presents multiple potential routes of exposure and associated hazards. The primary risks are categorized by the Globally Harmonized System (GHS) and are summarized below.

Hazard Class & CategoryGHS Hazard StatementPotential Impact
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3][4]Accidental ingestion can lead to systemic toxicity.
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin.[4]The compound can be absorbed through the skin, causing harm.
Skin Irritation (Category 2)H315: Causes skin irritation.[4]Direct contact can cause redness, inflammation, or dermatitis.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[4]Contact with eyes can result in significant and potentially lasting damage.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[4]Inhalation of the solid dust can be toxic.
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritation.[4]Inhaled particles can irritate the nose, throat, and lungs.
Specific Target Organ Toxicity — Single Exposure (Category 3)H336: May cause drowsiness or dizziness.[3]Inhalation may affect the central nervous system.
Hazardous to the Aquatic Environment, Chronic (Category 2)H411: Toxic to aquatic life with long lasting effects.[3]Improper disposal poses a significant environmental threat.

Given its form as a solid, crystalline powder, the primary risks during routine handling (e.g., weighing, preparing solutions) are inhalation of airborne particles and inadvertent skin or eye contact.[5][6]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure being performed. The following sections detail the minimum required PPE and provide guidance for elevated-risk scenarios.

Hand Protection: The First Barrier

Causality: The compound is classified as harmful in contact with skin and a skin irritant.[4] Therefore, gloves are mandatory to prevent dermal absorption and localized irritation.

  • Standard Protocol: Wear nitrile or neoprene gloves. These materials offer superior chemical resistance compared to latex for pyridine-based compounds.[7] Always inspect gloves for tears or punctures before use.[8]

  • Best Practices: When working for extended periods or with larger quantities, consider double-gloving. This practice provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly with soap and water.[4]

Eye and Face Protection: Shielding from Dust and Splashes

Causality: The compound is a serious eye irritant.[4] Airborne dust or splashes from solutions can cause significant injury.

  • Standard Protocol: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling small quantities.

  • Elevated Risk Protocol: When weighing the powder (which can become airborne) or handling solutions that may splash, chemical splash goggles are required.[7] If there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.

Body Protection: Preventing Contamination of Personal Clothing

Causality: To prevent skin contact from spills and contamination of personal clothing, a protective barrier over the torso and arms is essential.[4]

  • Standard Protocol: A fully buttoned, long-sleeved laboratory coat is required for all procedures.

  • Best Practices: Ensure the lab coat is made of a material appropriate for chemical handling. For tasks with a higher risk of spills, such as transferring large volumes of a solution, consider a chemically resistant apron worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Hazards

Causality: As a powder, the compound poses an inhalation risk, being classified as harmful if inhaled and a respiratory irritant.[4] It may also cause drowsiness or dizziness.[3]

  • Standard Protocol: All handling of the solid compound, especially weighing and transfers, must be performed within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[8]

  • Elevated Risk Protocol: If engineering controls (like a fume hood) are not available or are insufficient to control dust, respiratory protection is mandatory. A NIOSH-approved N95 respirator is effective for particulate matter.[9] Proper fit-testing and training are required for all personnel using respirators to ensure their effectiveness.[9]

Operational and Disposal Plans

A disciplined, procedural approach to using and disposing of PPE is as crucial as its selection.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_ppe Phase 3: Required PPE start Assess Experimental Task weighing Weighing Solid Powder start->weighing solution Preparing/Handling Solution start->solution cleanup Spill Cleanup start->cleanup ppe_goggles Upgrade to: Chemical Goggles ppe_respirator Add: N95 Respirator (If outside fume hood) ppe_spill Full PPE: - Double Gloves - Coated Gown - Goggles & Face Shield - Respirator ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses

Caption: PPE selection workflow based on the laboratory task.

Step-by-Step PPE Protocols

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.

Doffing (Removing) Sequence: The goal is to touch contaminated items only with other contaminated items (i.e., gloved hands).

  • Outer Gloves (if used): Remove the outer pair of gloves.

  • Gown/Lab Coat: Unfasten the lab coat. Peel it away from your body, turning it inside out as you remove it to contain any contamination.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves by peeling one off with the other hand, then using the clean hand to slide under the cuff of the remaining glove and peeling it off.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan

Causality: The compound is toxic to aquatic life with long-lasting effects, mandating controlled disposal.[3]

  • Contaminated PPE: All disposable PPE (gloves, respirators) that has come into contact with the chemical must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container. Do not discard it in regular trash.

  • Chemical Waste: Unused compound and any solutions containing it must be disposed of according to institutional and local environmental regulations. Collect all chemical waste in a designated, sealed, and labeled hazardous waste container. Avoid release to the environment.[3]

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water.[3]

  • Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7]

By integrating these principles and procedures into your daily laboratory workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Verma, A., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed Central. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2018, December 11). MSDS of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-alpha]pyridine. Retrieved from [Link]

  • Pérez-Villanueva, M., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. Retrieved from [Link]

  • Movahed, E., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Retrieved from [Link]

  • ChemSrc. (2025, August 8). 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid | 189005-44-5. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Google Patents. (2007). US20070027180A1 - Process for preparing zolpidem.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • PubMed. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]

  • Naarini Molbio Pharma. (n.d.). 6-methyl-2- (-4-methylphenyl)-imidazo [1,2-a] pyridine-3-acetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.